An In-depth Technical Guide to the Structure and Stereochemistry of 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and spectroscopic properties of 2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and spectroscopic properties of 2,3-O-Isopropylidene-D-erythronolactone. Detailed experimental protocols for its synthesis are also presented to support its application in research and development.
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a chiral molecule and a versatile synthetic intermediate, particularly valuable in the fields of carbohydrate chemistry and the synthesis of complex natural products. Its rigid bicyclic structure, derived from D-erythronolactone, provides a well-defined stereochemical framework that is leveraged in asymmetric synthesis. The isopropylidene group serves as a protecting group for the vicinal diol, allowing for selective chemical transformations at other positions of the molecule. This guide summarizes its structural features, stereochemical assignment, and provides relevant data for its synthesis and characterization.
Chemical Structure and Stereochemistry
The chemical structure of 2,3-O-Isopropylidene-D-erythronolactone is characterized by a fused ring system consisting of a γ-lactone ring and a 1,3-dioxolane (B20135) ring. The systematic IUPAC name for this compound is (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][2]dioxol-4(3aH)-one.
The stereochemistry of the molecule is defined by the "D" configuration inherited from its parent sugar, D-erythrose. This corresponds to the (R) configuration at the two chiral centers in the lactone ring. The Chemical Abstracts Service (CAS) registry number for this compound is 25581-41-3.[3][4]
Caption: 2D representation of the fused ring system.
The stereochemistry is more clearly represented in a 3D diagram. The SMILES string for this molecule is CC1(C)O[C@@H]2COC(=O)[C@@H]2O1.
Caption: Depiction of the stereocenters (R configuration).
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 2,3-O-Isopropylidene-D-erythronolactone is provided in the tables below. This data is essential for its identification and characterization in a laboratory setting.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-erythronolactone in a mixture of anhydrous acetone and 2,2-dimethoxypropane.
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the suspension.
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
Quenching and Neutralization: Once the reaction is complete, quench the reaction by adding solid sodium bicarbonate to neutralize the acid catalyst. Stir until gas evolution ceases.
Filtration and Concentration: Filter the mixture to remove the solids. Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane until the solution becomes turbid. Cool the mixture to induce crystallization.
Isolation and Drying: Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.
Characterization:
The identity and purity of the synthesized 2,3-O-Isopropylidene-D-erythronolactone should be confirmed by measuring its melting point and optical rotation, and by acquiring its ¹H NMR, ¹³C NMR, and IR spectra. The obtained data should be consistent with the values presented in Tables 1 and 2.
Conclusion
2,3-O-Isopropylidene-D-erythronolactone is a valuable chiral building block in organic synthesis. This guide has provided a detailed overview of its structure, stereochemistry, and key analytical data. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting, facilitating its use in the development of novel chemical entities and pharmaceuticals.
A Comprehensive Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 2,3-O-Isopropylidene-D-erythronolactone. It inclu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 2,3-O-Isopropylidene-D-erythronolactone. It includes a detailed synthesis protocol, comprehensive spectroscopic data, and an exploration of its current and potential applications in research and drug development.
Physical and Chemical Properties
2,3-O-Isopropylidene-D-erythronolactone is a white crystalline solid. It is a chiral molecule and a versatile building block in organic synthesis.
Physical Properties
Property
Value
Source
Molecular Formula
C₇H₁₀O₄
Molecular Weight
158.15 g/mol
Melting Point
67-69 °C
Appearance
White to off-white powder
Optical Activity
[α]²⁰/D −118° (c = 1 in H₂O)
Solubility
Soluble in organic solvents, low solubility in water.
Can undergo hydrogenation, oxidation, and alkaline hydrolysis.
Stability
Stable under normal conditions.
Synthesis and Purification
A detailed and reliable method for the synthesis of 2,3-O-Isopropylidene-D-erythronolactone starting from D-Erythronolactone has been reported in Organic Syntheses.
Experimental Protocol: Synthesis from D-Erythronolactone
A suspension of D-erythronolactone in a mixture of 2,2-dimethoxypropane and acetone is prepared.
p-Toluenesulfonic acid monohydrate is added as a catalyst, and the mixture is stirred at room temperature under a nitrogen atmosphere for 18 hours.
The reaction mixture is then added to a cooled solution of triethylamine in anhydrous ether to neutralize the acid.
The resulting precipitate is filtered off, and the filtrate is concentrated.
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes.
Yield: Approximately 75% of the pure product is obtained as a white solid.
Purification
The crude 2,3-O-Isopropylidene-D-erythronolactone can be purified by recrystallization. A common solvent system for this is ethyl acetate and hexanes.
Spectroscopic Data
The identity and purity of 2,3-O-Isopropylidene-D-erythronolactone are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
1.35
s
3H, CH₃
1.45
s
3H, CH₃
4.25
dd
J = 10.5, 1.5
1H, H-4a
4.40
dd
J = 10.5, 2.0
1H, H-4b
4.65
m
1H, H-3
4.80
d
J = 5.8
1H, H-2
¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm
Assignment
25.5
CH₃
26.8
CH₃
65.0
C-4
74.5
C-3
77.0
C-2
113.0
C(CH₃)₂
175.0
C-1 (C=O)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Assignment
~2990
C-H stretch (alkane)
~1780
C=O stretch (lactone)
~1380, 1370
C-H bend (gem-dimethyl)
~1215, 1080
C-O stretch (acetal)
Mass Spectrometry (MS)
The mass spectrum of 2,3-O-Isopropylidene-D-erythronolactone typically shows a molecular ion peak (M⁺) at m/z 158. A prominent fragment is often observed at m/z 143, corresponding to the loss of a methyl group ([M-CH₃]⁺).
Biological Activities and Signaling Pathways
2,3-O-Isopropylidene-D-erythronolactone has been reported to possess a range of biological activities, making it a compound of interest for drug development.
Antibacterial Activity against Mycobacterium tuberculosis
This compound has shown promising activity against Mycobacterium tuberculosis. It is suggested that its mechanism of action involves binding to and inhibiting an adenosine (B11128) receptor in the bacterium, thereby disrupting essential cellular processes.
Caption: Inhibition of Adenosine Receptor Signaling in M. tuberculosis.
Anti-inflammatory, Antiviral, and Antitumor Activities
While specific studies on the detailed signaling pathways for 2,3-O-Isopropylidene-D-erythronolactone are limited, the broader class of lactone compounds is known to exhibit these activities through various mechanisms.
Lactones often exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as NF-κB. Their antitumor activities can be attributed to the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis, including the PI3K/Akt/mTOR, MAPK/ERK, and STAT3 pathways.
Caption: Generalized Signaling Pathways Modulated by Lactone Compounds.
Applications in Research and Drug Development
2,3-O-Isopropylidene-D-erythronolactone serves as a valuable chiral synthon in the total synthesis of various natural products and biologically active molecules. Its rigid, stereochemically defined structure makes it an ideal starting material for the synthesis of complex targets. Its demonstrated biological activities also position it as a lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology.
Conclusion
2,3-O-Isopropylidene-D-erythronolactone is a multifaceted compound with well-defined physical and chemical properties. Its straightforward synthesis and rich reactivity make it a valuable tool for synthetic chemists. Furthermore, its diverse biological activities, including its targeted action against Mycobacterium tuberculosis, highlight its potential as a scaffold for the development of novel pharmaceuticals. Further research into its specific molecular targets and mechanisms of action will undoubtedly unlock new avenues for its application in medicine and biotechnology.
Foundational
A Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone: Commercial Availability, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block crucial in syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block crucial in synthetic organic chemistry and drug discovery. This document details its commercial availability from various suppliers, provides a proven experimental protocol for its synthesis, and explores its applications in the development of biologically active molecules.
Commercial Availability and Suppliers
2,3-O-Isopropylidene-D-erythronolactone is readily available from several fine chemical suppliers. The compound is typically offered in high purity, suitable for a range of research and development applications. Key product specifications from prominent vendors are summarized in the table below for easy comparison.
Supplier
Product Number(s)
Purity
Available Quantities
CAS Number
Molecular Weight ( g/mol )
MilliporeSigma (formerly Sigma-Aldrich)
377090
≥98%
1 g, 5 g
25581-41-3
158.15
Fisher Scientific
AC158180500
98%
500 mg, 1 g, 5 g
25581-41-3
158.15
Chem-Impex
02444
≥99%
1 g, 5 g, 10 g, 25 g
25581-41-3
158.15
GlycoDepot
A10GD-4040
Not specified
Custom quantities
25581-41-3
158.15
Santa Cruz Biotechnology
sc-239103
Not specified
1 g, 5 g
25581-41-3
158.15
Synthesis of 2,3-O-Isopropylidene-D-erythronolactone: An Experimental Protocol
A reliable and detailed procedure for the synthesis of 2,3-O-Isopropylidene-D-erythronolactone has been published in Organic Syntheses. This method involves the acetonide protection of D-erythronolactone.
Reaction Scheme:
Figure 1. Synthesis of 2,3-O-Isopropylidene-D-erythronolactone.
To a stirred mixture of D-erythronolactone in anhydrous acetone, a catalytic amount of p-toluenesulfonic acid monohydrate is added at room temperature.
The resulting slurry is blanketed with nitrogen and stirred at room temperature for approximately 18 hours.
In a separate flask, a solution of anhydrous ether and triethylamine is cooled in an ice bath to 5°C.
The reaction mixture is then decanted into the cold triethylamine solution. The residual solids are rinsed with ether, and the rinsing is also decanted into the triethylamine solution.
The combined solution is treated with hexanes, leading to the precipitation of the product.
The mixture is refrigerated for several hours to ensure complete precipitation and then filtered under suction.
The collected solid is washed with cold hexanes and dried under high vacuum to yield 2,3-O-Isopropylidene-D-erythronolactone as a white solid.
Purification and Characterization:
The crude product can be purified by recrystallization. The purity and identity of the final compound are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy, as well as by measuring its melting point and optical rotation.
Applications in Drug Discovery and Development
2,3-O-Isopropylidene-D-erythronolactone is a valuable chiral precursor for the synthesis of a wide array of biologically active molecules. Its rigid, stereochemically defined structure makes it an ideal starting material for the enantioselective synthesis of complex natural products and novel therapeutic agents.
Key Applications:
Synthesis of Carbohydrate Derivatives: This compound serves as a key intermediate in the creation of various carbohydrate analogs, which are essential for the development of pharmaceuticals and glycosylated compounds.[1]
Chiral Building Block: It is extensively used as a chiral synthon in the total synthesis of natural products such as leukotrienes, pyrrolizidine (B1209537) alkaloids, and steroidal hormones.
Development of Novel Therapeutics: Research has indicated that derivatives of 2,3-O-Isopropylidene-D-erythronolactone exhibit a range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.[2]
While the precise signaling pathways for 2,3-O-Isopropylidene-D-erythronolactone are not fully elucidated, some studies suggest that its derivatives may exert their biological effects by interacting with adenosine receptors.[2][3] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. The binding of a ligand, such as a derivative of 2,3-O-Isopropylidene-D-erythronolactone, to an adenosine receptor can trigger a downstream signaling cascade.
The diagram below illustrates a generalized signaling pathway that could be initiated by the interaction of a 2,3-O-Isopropylidene-D-erythronolactone derivative with an adenosine receptor coupled to a Gi protein.
In this hypothetical pathway, the binding of the lactone derivative to the adenosine receptor activates the inhibitory G protein (Gi). This, in turn, inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA), resulting in a specific cellular response, such as the inhibition of inflammatory processes. It is important to note that this is a generalized pathway, and the exact downstream effects can vary depending on the cell type and the specific adenosine receptor subtype involved.
Conclusion
2,3-O-Isopropylidene-D-erythronolactone is a commercially accessible and synthetically valuable chiral molecule. Its utility as a precursor for a diverse range of biologically active compounds underscores its importance in drug discovery and development. Further investigation into the specific molecular targets and signaling pathways of its derivatives holds the potential for the development of novel and effective therapeutic agents.
The Genesis of a Chiral Building Block: Unraveling the Historical Discovery of 2,3-O-Isopropylidene-D-erythronolactone
For researchers, scientists, and drug development professionals, understanding the provenance of key chemical entities is paramount. This in-depth technical guide illuminates the historical context surrounding the discov...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the provenance of key chemical entities is paramount. This in-depth technical guide illuminates the historical context surrounding the discovery and early synthesis of 2,3-O-Isopropylidene-D-erythronolactone, a pivotal chiral building block in modern organic synthesis.
The journey to the readily available 2,3-O-Isopropylidene-D-erythronolactone of today was not a singular event but rather a gradual progression, built upon the foundational principles of carbohydrate chemistry. The core structure, D-erythronolactone, was the initial focus, with its subsequent protection as an isopropylidene acetal (B89532) marking a significant advancement in its utility as a synthetic intermediate. Early explorations into the synthesis of this protected lactone emerged from the broader study of carbohydrate transformations and the quest for stereochemically defined molecules.
Early Synthetic Routes: A Tale of Diverse Precursors
Initial preparations of D-erythronolactone and its isopropylidene derivative were not standardized, with various research groups employing different starting materials, reflecting the resourcefulness and exploratory nature of early 20th-century organic chemistry. Key precursors that paved the way for the eventual isolation and characterization of 2,3-O-Isopropylidene-D-erythronolactone include D-glucose, D-ribonolactone, and erythorbic acid.
From D-Glucose: A Foundational Approach
One of the earliest documented routes to a related protected erythrose derivative, a direct precursor to the target lactone, utilized the abundant and inexpensive monosaccharide, D-glucose. While the exact initial report of the direct synthesis of 2,3-O-Isopropylidene-D-erythronolactone from D-glucose is not definitively pinpointed in a single "discovery" paper, early work in the 1930s laid the groundwork for such transformations. For instance, the work of Jelinek and Upson in 1934, while not explicitly detailing the synthesis of the target compound, contributed to the understanding of selective protection of sugar derivatives, a crucial step in isolating the desired C4 fragment from a C6 sugar.
The general strategy involved the oxidative cleavage of a selectively protected D-glucose derivative. This multi-step process, while historically significant, was often hampered by modest overall yields and the need for rigorous purification.
The Erythorbic Acid Connection: A Pivotal 1939 Synthesis
A significant milestone in the history of D-erythronolactone synthesis came in 1939 with the work of Weidenhagen and Wegner. Their research, published in Chemische Berichte, described a method for the preparation of D-erythronolactone from erythorbic acid (isoascorbic acid). This represented a more direct and efficient route compared to the degradation of larger carbohydrates.
Experimental Protocol: Synthesis of D-Erythronolactone from Erythorbic Acid (Weidenhagen and Wegner, 1939)
The following is a generalized representation of the experimental protocol described by Weidenhagen and Wegner. It is important to consult the original publication for precise experimental details.
Reaction Scheme:
Caption: Oxidative conversion of erythorbic acid to D-erythronolactone.
Methodology:
Oxidation: Erythorbic acid was subjected to oxidative degradation. While the original paper should be consulted for the specific oxidizing agent, hydrogen peroxide was a common reagent for such transformations.
Reaction Conditions: The reaction was typically carried out in an aqueous solution under controlled temperature and pH.
Isolation and Purification: Following the oxidation, the resulting D-erythronolactone was isolated from the reaction mixture. This often involved neutralization, concentration, and crystallization steps.
This method provided a more streamlined approach to D-erythronolactone, which could then be readily converted to its isopropylidene derivative.
The Advent of Isopropylidene Protection
The introduction of the isopropylidene protecting group was a crucial development in carbohydrate chemistry, allowing for the selective masking of cis-diols. This technique, broadly applied to various sugars, was instrumental in the synthetic utility of D-erythronolactone. The reaction involves the acid-catalyzed formation of a cyclic ketal between the cis-hydroxyl groups at the C2 and C3 positions of the lactone and acetone.
Experimental Protocol: Isopropylidenation of D-Erythronolactone
This protocol represents a general method for the isopropylidenation of D-erythronolactone, based on established procedures in carbohydrate chemistry.
Reaction Scheme:
Caption: Acid-catalyzed formation of the isopropylidene acetal.
Methodology:
Reaction Setup: D-erythronolactone is dissolved in anhydrous acetone.
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography.
Workup and Purification: The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate). The solvent is then removed under reduced pressure, and the resulting crude product is purified, often by crystallization or column chromatography.
Quantitative Data from Early Studies
Obtaining precise quantitative data from the earliest publications can be challenging due to variations in experimental reporting standards. However, the following table summarizes representative data that would have been characteristic of these early syntheses.
Synthesis Step
Starting Material
Product
Typical Yield (%)
Key Physical Property
Lactone Formation
Erythorbic Acid
D-Erythronolactone
60-70
Melting Point: ~102-104 °C
Protection
D-Erythronolactone
2,3-O-Isopropylidene-D-erythronolactone
80-90
Melting Point: ~68-70 °C
Logical Flow of Discovery
The historical development of 2,3-O-Isopropylidene-D-erythronolactone can be visualized as a logical progression from the study of fundamental carbohydrate reactions to the synthesis of a valuable and versatile chiral synthon.
Caption: Logical progression of the discovery and synthesis.
Foundational
The Biological Relevance of D-Erythronolactone and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract D-Erythronolactone, a four-carbon sugar lactone, and its derivatives are emerging as a class of molecules with significant biological relevance. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Erythronolactone, a four-carbon sugar lactone, and its derivatives are emerging as a class of molecules with significant biological relevance. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their synthesis, biological activities, and mechanisms of action. Particular attention is given to the potent enzymatic inhibition by the derivative 4-phospho-D-erythronate and the potential of various derivatives as antimicrobial, antioxidant, and anticancer agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways potentially modulated by these molecules, offering a valuable resource for researchers in medicinal chemistry, biochemistry, and drug discovery.
Introduction
D-Erythronolactone is a naturally occurring or synthetically accessible chiral molecule that serves as a versatile building block for the synthesis of a variety of biologically active compounds[1][2]. Its inherent chirality and functional groups make it an attractive starting material for the development of novel therapeutic agents. This guide delves into the biological significance of D-erythronolactone and its key derivatives, summarizing the quantitative data on their activities, outlining experimental methodologies, and exploring their potential impact on cellular signaling pathways.
Synthesis of D-Erythronolactone and Its Derivatives
The synthesis of D-erythronolactone and its derivatives is crucial for enabling their biological investigation. Several synthetic routes have been established, often starting from readily available carbohydrates.
Synthesis of D-Erythronolactone
A common method for the synthesis of D-erythronolactone involves the oxidation of D-isoascorbic acid (erythorbic acid)[2].
Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
Protection of the diol functionality of D-erythronolactone is often a necessary step in the synthesis of more complex derivatives. The isopropylidene acetal (B89532) is a common protecting group.
Synthesis of 4-Phospho-D-erythronate
A particularly important derivative, 4-phospho-D-erythronate, can be synthesized from D-erythronolactone in a multi-step process involving protection, ring-opening, and phosphorylation[1][2].
Biological Activities and Quantitative Data
D-Erythronolactone and its derivatives exhibit a range of biological activities, from enzyme inhibition to potential therapeutic effects. This section summarizes the key findings and presents the available quantitative data in a structured format.
Enzyme Inhibition
The most well-characterized biological activity of a D-erythronolactone derivative is the potent inhibition of ribose-5-phosphate (B1218738) isomerase (Rpi) by 4-phospho-D-erythronate. Rpi is a key enzyme in the pentose (B10789219)phosphate (B84403) pathway, making it a potential target for antimicrobial agents.
Table 1: Inhibition of Ribose-5-Phosphate Isomerase by 4-Phospho-D-erythronate
Certain derivatives of D-lactone have shown promising cytotoxic activity against various cancer cell lines.
Table 2: Anticancer Activity of Steroidal D-Lactone Derivatives
Compound
Cell Line
IC50 (μM)
Derivative 1
PC3 (Prostate Cancer)
10.6
Derivative 2
PC3 (Prostate Cancer)
2.2
Derivative 3
MDA-MB-231 (Breast Cancer)
9.3
Derivative 4
MDA-MB-231 (Breast Cancer)
3.6
Antimicrobial and Antifungal Activities
Table 3: Exemplar Minimum Inhibitory Concentration (MIC) Data for Antimicrobial Compounds (for illustrative purposes)
Compound Class
Microorganism
MIC (µg/mL)
Flavonoid
Staphylococcus aureus
31.25 - 125
Coumarin Derivative
Aspergillus fumigatus
16 - 32
Antioxidant Activity
D-Erythronolactone has been suggested to possess antioxidant properties. The antioxidant capacity of a compound is often quantified by its IC50 value in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Specific IC50 values for D-erythronolactone and its derivatives are not extensively reported.
Suspend D-erythronolactone in acetone and 2,2-dimethoxypropane.
Add p-toluenesulfonic acid monohydrate and stir the mixture at room temperature under a nitrogen blanket for 18 hours[1].
In a separate flask, prepare a cooled solution of triethylamine in anhydrous ether.
Decant the reaction mixture into the triethylamine solution.
Filter the resulting mixture and wash the solids with anhydrous ether.
Remove the solvent from the filtrate under reduced pressure.
Dissolve the residue in a minimal amount of hot ether and add hexanes to precipitate the product.
Cool the mixture to induce crystallization, filter the solid, wash with hexanes, and dry under vacuum to yield 2,3-O-isopropylidene-D-erythronolactone as a white solid[1].
Synthesis of 4-Phospho-D-erythronate from D-Erythronolactone
Protection of Hydroxyl Groups: Protect the hydroxyl groups of D-erythronolactone using benzyl bromide in the presence of freshly prepared silver(I) oxide[1]. Purify the resulting 2,3-di-O-benzyl-D-erythronolactone by silica (B1680970) gel chromatography.
Lactone Ring Opening: Open the lactone ring of the protected intermediate using lithium hydroxide in water[1]. Neutralize the reaction mixture with Dowex 50W-X12 resin.
Esterification: Esterify the resulting carboxylic acid with phenyldiazomethane to yield the benzyl ester[1].
Phosphorylation: Phosphorylate the primary hydroxyl group using dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole, followed by oxidation with tert-butyl hydroperoxide[1].
Deprotection: Remove the benzyl protecting groups via hydrogenation over palladium on carbon to yield 4-phospho-D-erythronate[1][2].
Ribose-5-Phosphate Isomerase Inhibition Assay
Principle:
The activity of ribose-5-phosphate isomerase is monitored by measuring the formation of ribulose-5-phosphate from ribose-5-phosphate. The appearance of the ketopentose can be followed spectrophotometrically.
Procedure:
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), the enzyme, and the inhibitor (4-phospho-D-erythronate) at various concentrations.
Initiate the reaction by adding the substrate, ribose-5-phosphate.
Monitor the increase in absorbance at a specific wavelength (e.g., 290 nm) over time, which corresponds to the formation of ribulose-5-phosphate.
Calculate the initial reaction velocities at different substrate and inhibitor concentrations.
Determine the kinetic parameters (Km and Vmax) and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten) and using graphical methods such as Lineweaver-Burk plots.
Determination of Minimum Inhibitory Concentration (MIC)
Principle:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure (Broth Microdilution Method):
Prepare a series of twofold dilutions of the test compound (e.g., D-erythronolactone derivative) in a 96-well microtiter plate containing a suitable broth medium.
Inoculate each well with a standardized suspension of the target microorganism (bacterium or fungus).
Include positive (microorganism without inhibitor) and negative (broth only) controls.
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).
DPPH Radical Scavenging Assay
Principle:
The antioxidant activity is measured by the ability of the test compound to scavenge the stable DPPH free radical, which results in a decrease in absorbance.
Procedure:
Prepare a solution of the test compound in a suitable solvent (e.g., methanol).
In a microplate well or cuvette, mix the test compound solution with a methanolic solution of DPPH.
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which D-erythronolactone and its derivatives exert their biological effects are still under investigation. However, based on the activities of structurally related natural products and the known roles of their targets, we can propose potential mechanisms of action, particularly in the context of cancer. Natural products are known to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways[4][5][6].
Potential Modulation of the MAPK/ERK Pathway
The inhibition of ribose-5-phosphate isomerase by 4-phospho-D-erythronate could have downstream effects on cellular signaling. Suppression of a related enzyme, Ribose-5-Phosphate Isomerase A (RPIA), has been shown to decrease the levels of phosphorylated ERK1/2, key components of the MAPK/ERK pathway[7]. This pathway is crucial for cell proliferation and survival, and its inhibition is a common mechanism of anticancer agents.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Potential Modulation of the PI3K/Akt Pathway
The PI3K/Akt pathway is another critical signaling cascade that is frequently dysregulated in cancer and is a common target for natural product-based anticancer agents[6][8]. These compounds can interfere with this pathway at various levels, leading to the inhibition of cell growth and the induction of apoptosis. While direct evidence for D-erythronolactone derivatives is pending, their structural similarities to other bioactive small molecules suggest this as a plausible avenue of investigation.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of D-erythronolactone derivatives.
An In-depth Technical Guide to Chiral Pool Synthesis Using Protected Lactones
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of chiral pool synthesis, a powerful strategy in asymmetric synthesis, with a specific focus on the application...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of chiral pool synthesis, a powerful strategy in asymmetric synthesis, with a specific focus on the application of protected lactones as versatile chiral building blocks. We will delve into the core concepts, synthetic strategies, and practical applications, supported by quantitative data, experimental protocols, and detailed workflow visualizations.
Introduction to Chiral Pool Synthesis
Chiral pool synthesis is a foundational strategy in organic chemistry that utilizes readily available, enantiomerically pure compounds from natural sources as starting materials for the synthesis of complex chiral target molecules.[1][2] This approach elegantly bypasses the need for developing de novo asymmetric reactions by leveraging the stereocenters already established by nature. Common sources for the chiral pool include amino acids, carbohydrates, terpenes, and hydroxy acids.[3][4] Among the most valuable building blocks derived from this pool are lactones, cyclic esters that offer a unique combination of stability and reactivity, making them ideal intermediates in the synthesis of pharmaceuticals and natural products.[5][6]
Lactones, particularly γ- and δ-lactones, are prevalent structural motifs in a vast number of biologically active molecules.[7] Their rigid ring structure provides a predictable stereochemical framework, while the ester functionality allows for a variety of chemical transformations. To selectively manipulate other functional groups in the presence of the reactive lactone moiety or other parts of the molecule, the use of protecting groups is indispensable. This guide focuses on the strategic use of these protected lactones derived from the chiral pool to construct complex molecular architectures.
The Strategic Role of Protecting Groups
In multi-step synthesis, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions. In the context of chiral lactone synthesis, hydroxyl groups are commonly protected as ethers (e.g., tetrahydropyranyl, THP) or silyl (B83357) ethers.[5][8][9] This strategy allows chemists to perform reactions on other parts of the molecule without affecting the hydroxyl functionality. The subsequent removal, or deprotection, of these groups at a later stage reveals the original functionality, adding to the synthetic utility of the lactone intermediate.[10][11] The choice of protecting group is critical and is dictated by its stability to various reaction conditions and the ease of its selective removal.
The overall workflow of this synthetic strategy is outlined below.
Caption: General workflow for chiral pool synthesis using protected lactone intermediates.
Sourcing and Synthesis of Chiral Lactones
Chiral lactones can be sourced from a variety of natural products. Carbohydrates like D-mannitol and terpenes such as (R)-carvone are popular starting materials due to their low cost, availability, and rich stereochemistry.[12][13][14] The inherent chirality of these molecules is transferred through a series of chemical transformations to the target lactone.
Lactones from Carbohydrates
Carbohydrates are ideal starting materials due to their high density of stereocenters and functional groups. For instance, D-mannitol, a C2-symmetric polyol, can be selectively protected and cleaved to yield chiral aldehydes, which are then converted into γ-lactones. This process involves highly selective protection and deprotection steps to differentiate the various hydroxyl groups.[13][14]
The logical progression from a chiral pool source to a final product is illustrated in the following diagram.
Caption: The central role of protected lactones in connecting the chiral pool to valuable products.
Key Synthetic Transformations
Several key reactions are employed to convert chiral pool precursors into protected lactones and to modify them further. These include:
Lactonization: The formation of the cyclic ester is a critical step. Methods like the Corey-Nicolaou or Mukaiyama macrolactonization are frequently used, especially for forming larger rings.[5] Intramolecular C-H oxidation has also emerged as a powerful method for enantioselective lactonization.[15]
Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation (AD) allows for the creation of enantiomerically enriched β-hydroxy-γ-lactones from β,γ-unsaturated esters, which are valuable building blocks.[7]
Baeyer-Villiger Oxidation: This reaction is a classic method for converting cyclic ketones into lactones, and organocatalytic versions can achieve high stereocontrol.[9]
Ring-Closing Metathesis (RCM): RCM is a powerful tool for constructing lactones, particularly medium and large rings, from acyclic precursors.[16]
A specific example involves the synthesis of γ-lactones from D-mannitol, which relies on precise control of protecting groups.
Caption: Simplified workflow for the synthesis of a chiral γ-lactone from D-mannitol.[13][14]
Quantitative Data on Stereoselective Syntheses
The success of a chiral synthesis is measured by its yield and stereoselectivity (enantiomeric excess, ee%, or diastereomeric ratio, dr). The following tables summarize representative quantitative data for the synthesis of chiral lactones using various modern catalytic methods.
Table 1: Asymmetric Hydrogenation for Chiral Lactone Synthesis
Detailed experimental procedures are critical for reproducibility. Below are generalized protocols for key transformations discussed in this guide.
Protocol 1: General Procedure for Corey-Nicolaou Lactonization[5]
This method is used for the formation of macrolactones from ω-hydroxy acids.
Substrate Preparation: The ω-hydroxy acid is dissolved in a non-polar, aprotic solvent (e.g., toluene (B28343) or benzene) to achieve high dilution conditions (typically 0.005-0.01 M), which favor intramolecular cyclization over intermolecular polymerization. Hydroxyl groups not involved in the lactonization should be appropriately protected (e.g., as THP ethers).
Activation: To the solution, add triphenylphosphine (B44618) (PPh₃, ~2.5 equiv.) and 2,2'-dipyridyl disulfide (~2.5 equiv.).
Reaction: The reaction mixture is heated at reflux for several hours (typically 5-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to isolate the desired lactone.
Deprotection: If necessary, protecting groups are removed. For example, THP ethers can be cleaved under acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol) to yield the final product.[9]
Protocol 2: General Procedure for Silyl Ether Protection (e.g., TES Protection)[8]
Reaction Setup: The alcohol substrate is dissolved in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
Addition of Reagents: A base, such as imidazole (B134444) or triethylamine (B128534) (~1.5 equiv.), is added to the solution, followed by the dropwise addition of the silyl chloride reagent (e.g., triethylsilyl chloride, TESCl, ~1.2 equiv.) at 0 °C.
Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the protected alcohol.
Protocol 3: General Procedure for Silyl Ether Deprotection (e.g., using TBAF)[8]
Reaction Setup: The silyl-protected substrate is dissolved in a suitable solvent, typically tetrahydrofuran (B95107) (THF).
Addition of Reagent: A solution of tetrabutylammonium (B224687)fluoride (B91410) (TBAF, ~1.1-1.5 equiv., usually as a 1 M solution in THF) is added to the mixture at room temperature.
Reaction: The reaction is stirred until completion (monitored by TLC).
Workup: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the deprotected alcohol.
Conclusion
Chiral pool synthesis using protected lactones represents a highly effective and efficient strategy for the construction of complex, stereochemically rich molecules. By harnessing the innate chirality of natural products and employing a robust toolbox of protective group manipulations and stereoselective reactions, researchers can access valuable synthetic intermediates for drug discovery and natural product total synthesis. The continued development of novel catalytic methods promises to further enhance the efficiency and scope of this powerful approach, enabling the synthesis of increasingly complex and biologically significant targets.
The Core Reactivity of γ-Butyrolactones: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Gamma-butyrolactone (B3396035) (GBL), the simplest 4-carbon lactone, is a pivotal intermediate in chemical synthesis and a recurring motif in biologically active molecules.[1] Its prevalence in pharmaceutic...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction:Gamma-butyrolactone (B3396035) (GBL), the simplest 4-carbon lactone, is a pivotal intermediate in chemical synthesis and a recurring motif in biologically active molecules.[1] Its prevalence in pharmaceuticals, natural products, and industrial chemicals stems from a unique combination of stability and reactivity, centered on the strained five-membered ring containing an ester functional group. This technical guide provides an in-depth exploration of the fundamental reactivity of GBL, offering researchers, scientists, and drug development professionals a comprehensive resource on its primary chemical transformations. The guide includes detailed experimental protocols for key reactions, quantitative data summaries, and workflow visualizations to facilitate practical application in a laboratory setting.
General Principles of Reactivity
The chemical behavior of γ-butyrolactone is dominated by the electrophilicity of its carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity is somewhat tempered by the relative stability of the five-membered ring compared to more strained lactones like β-propiolactone.[2] The principal reaction pathways involve nucleophilic acyl substitution, leading to ring-opening. Additionally, the α-protons exhibit acidity, allowing for enolate formation and subsequent functionalization at the Cα position.
A generalized scheme of GBL's primary reactivity is depicted below, illustrating the outcomes of reactions with common classes of reagents.
Figure 1: Fundamental reactivity pathways of γ-butyrolactone.
Ring-Opening Reactions via Nucleophilic Acyl Substitution
The most characteristic reaction of GBL is the cleavage of the ester bond by nucleophiles. This reaction is central to the synthesis of a vast array of γ-hydroxybutyric acid (GHB) derivatives.
Hydrolysis
GBL undergoes hydrolysis to form γ-hydroxybutyric acid (GHB). The reaction is catalyzed by both acid and base, with the rate and equilibrium position being highly dependent on pH.[3]
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., using sodium hydroxide), the hydrolysis is rapid and essentially irreversible, leading to the quantitative formation of the corresponding carboxylate salt, sodium γ-hydroxybutyrate.[4][5] Complete conversion can occur within minutes at a pH of 12.[3]
Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, GBL exists in a pH-dependent equilibrium with GHB.[4] For example, at a pH of 2.0, an equilibrium mixture of approximately 2:1 GBL to GHB is established within days.[3]
Condition
Reagent
Product
Outcome
Basic
NaOH (aq)
Sodium γ-hydroxybutyrate
Rapid, quantitative conversion
Acidic
H₃O⁺ (aq)
γ-Hydroxybutyric acid (GHB)
Reversible, equilibrium mixture
Neutral
H₂O
γ-Hydroxybutyric acid (GHB)
Very slow, equilibrium over months
Table 1: Summary of GBL Hydrolysis Conditions.
Alcoholysis (Transesterification)
The reaction of GBL with alcohols, known as alcoholysis or transesterification, yields 4-hydroxybutanoate (B1227057) esters. This reaction is typically acid-catalyzed.[4][6] The rate and extent of ester formation depend on the type of alcohol, its concentration, and the pH of the solution.[4][7][8] For instance, under acidic conditions, methanol (B129727) reacts more readily than ethanol (B145695) or isopropanol.[8]
Aminolysis, the reaction of GBL with ammonia (B1221849) or primary/secondary amines, is a direct and atom-economical route to synthesize γ-hydroxyamides.[9] These products are valuable intermediates in pharmaceutical synthesis. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, leading to the cleavage of the ester bond.[9]
GBL can be efficiently reduced to 1,4-butanediol (BDO), a significant commodity chemical used in the production of polymers like polybutylene terephthalate (B1205515) (PBT) and polyurethanes. This transformation requires strong reducing agents capable of reducing esters.
Catalytic Hydrogenation: Industrially, the most common method is the catalytic hydrogenation of GBL over copper-based catalysts at high temperatures (150-300 °C) and pressures. This process is highly efficient, often achieving yields of 95% or higher.[11]
Hydride Reduction: In a laboratory setting, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are effective for reducing GBL to BDO. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce lactones under standard conditions, although its reactivity can be enhanced with additives or at elevated temperatures.[12][13]
Table 4: Conditions for the Reduction of GBL to 1,4-Butanediol.
Reactions at the α-Carbon
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, allowing for the synthesis of α-substituted GBL derivatives.[4]
Experimental Protocols
Protocol: Base-Catalyzed Hydrolysis of γ-Butyrolactone
Objective: To synthesize sodium γ-hydroxybutyrate via the hydrolysis of GBL.
Round-bottom flask, magnetic stirrer, and heating plate
pH meter or pH indicator strips
Procedure:
In a round-bottom flask, dissolve a known quantity of sodium hydroxide in deionized water to create a solution with a pH of approximately 12.
With continuous stirring, add γ-butyrolactone (1.0 molar equivalent with respect to NaOH) dropwise to the basic solution at room temperature.
The reaction is exothermic; maintain the temperature as needed with a water bath.
Stir the mixture for 15-30 minutes. The reaction is typically complete within this timeframe, as indicated by the complete conversion of GBL.[3][5]
Monitor the reaction completion by techniques such as TLC or GC-MS if desired. The resulting aqueous solution contains sodium γ-hydroxybutyrate.
Protocol: Aminolysis of γ-Butyrolactone to Yield 4-Hydroxybutanamide
Objective: To synthesize 4-hydroxybutanamide via the ring-opening of GBL with ammonia.
The following diagram illustrates the general workflow for this synthesis.
Figure 2: Workflow for the synthesis of 4-hydroxybutanamide.
Materials:
γ-Butyrolactone (GBL), ≥99% purity
Aqueous ammonia (28-30% NH₃ solution)
Deionized water
Ethanol, absolute
Round-bottom flask with a reflux condenser
Magnetic stirrer with heating plate
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 86.1 g (1.0 mol) of γ-butyrolactone and 100 mL of deionized water.
Addition of Ammonia: While stirring, slowly add 150 mL of concentrated aqueous ammonia (28-30%) to the flask.
Reaction: Heat the mixture to reflux (approximately 90-95 °C) with continuous stirring.
Monitoring: Monitor the progress of the reaction periodically using a suitable analytical technique (e.g., TLC, GC) until the GBL is consumed.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
Crystallization: Dissolve the resulting crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water. Allow the solution to cool slowly to induce crystallization.
Isolation: Collect the crystalline 4-hydroxybutanamide by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry to a constant weight.
Protocol: Reduction of γ-Butyrolactone with LiAlH₄
Objective: To synthesize 1,4-butanediol via the reduction of GBL.
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a drying tube. Purge the entire apparatus with dry nitrogen.
Reagent Preparation: In the flask, carefully suspend lithium aluminum hydride (an excess, e.g., 2.0 molar equivalents) in anhydrous diethyl ether or THF.
Addition of GBL: Dissolve γ-butyrolactone (1.0 molar equivalent) in anhydrous ether/THF and add it to the dropping funnel. Add the GBL solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
Reaction: After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
Quenching (Caution: Highly Exothermic): Cool the reaction mixture in an ice bath. Slowly and carefully add water dropwise to decompose the excess LiAlH₄. This should be followed by the cautious addition of 10% sulfuric acid until two clear layers form.
Extraction: Separate the organic layer. Extract the aqueous layer several times with diethyl ether.
Drying and Isolation: Combine all organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The resulting crude 1,4-butanediol can be purified by vacuum distillation.
Conclusion
The fundamental reactivity of γ-butyrolactone is characterized by a series of well-defined and synthetically useful transformations. Its susceptibility to ring-opening by a diverse range of nucleophiles makes it a versatile precursor for γ-hydroxybutyric acid and its derivatives, including esters and amides, which are of significant interest in medicinal chemistry. Furthermore, the efficient reduction of GBL to 1,4-butanediol and the potential for α-carbon functionalization underscore its importance as a building block in both laboratory and industrial settings. A thorough understanding of these core reactions, reaction conditions, and experimental procedures is essential for leveraging the full synthetic potential of this valuable heterocyclic compound.
Safety and Handling of 2,3-O-Isopropylidene-D-erythronolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the safety and handling precautions for 2,3-O-Isopropylidene-D-erythronolactone. The information is compiled to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 2,3-O-Isopropylidene-D-erythronolactone. The information is compiled to ensure safe laboratory practices and to provide a quick reference for researchers and professionals in drug development.
Chemical and Physical Properties
2,3-O-Isopropylidene-D-erythronolactone is a white to off-white crystalline solid.[1][2] It is a chiral building block used in the synthesis of various biologically active molecules and natural products.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2,3-O-Isopropylidene-D-erythronolactone
Proper handling and storage are crucial to maintain the integrity of 2,3-O-Isopropylidene-D-erythronolactone and to ensure the safety of laboratory personnel.
Table 3: Handling and Storage Procedures
Procedure
Recommendation
References
Handling
Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE). Avoid formation of dust. Wash hands thoroughly after handling.
Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.
Table 6: Fire-Fighting and Accidental Release Measures
Procedure
Recommendation
References
Fire-Fighting
Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish flames. Wear self-contained breathing apparatus (SCBA) and full protective gear.
Wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
The following diagram illustrates the logical workflow for ensuring the safe handling of 2,3-O-Isopropylidene-D-erythronolactone, from initial hazard assessment to emergency response.
Caption: Workflow for the safe handling of laboratory chemicals.
Stability and Reactivity
2,3-O-Isopropylidene-D-erythronolactone is stable under recommended storage conditions.[5] It is important to avoid contact with strong oxidizing agents. Hazardous decomposition products include carbon monoxide and carbon dioxide upon combustion.[3]
Toxicological and Ecological Information
As of the latest review, specific quantitative toxicological data such as LD50 or LC50 values for 2,3-O-Isopropylidene-D-erythronolactone are not available in the consulted safety data sheets.[3] Similarly, detailed ecological impact studies have not been reported. Therefore, it is essential to prevent its release into the environment.[1][3]
Disposal Considerations
Dispose of 2,3-O-Isopropylidene-D-erythronolactone and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS for the most current and detailed safety information before handling this chemical.
An In-depth Technical Guide on the Solubility of 2,3-O-Isopropylidene-D-erythronolactone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the solubility characteristics of 2,3-O-Isopropylidene-D-erythronolactone, a key intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 2,3-O-Isopropylidene-D-erythronolactone, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility. The presented data tables are illustrative to guide researchers in their data presentation.
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a chiral building block utilized in the synthesis of a variety of natural products and pharmaceuticals. Its solubility in common organic solvents is a critical parameter for its application in organic synthesis, purification, and formulation development. This compound is generally described as a white crystalline solid with low solubility in water but is known to be soluble in a range of organic solvents, including ethanol, chloroform, and acetone.[1] Understanding the quantitative solubility in different solvents is essential for optimizing reaction conditions, crystallization processes, and for the development of drug delivery systems.
Physicochemical Properties
Molecular Formula: C₇H₁₀O₄
Molecular Weight: 158.15 g/mol
Appearance: White to off-white crystalline powder[2]
Melting Point: 67-69 °C
Quantitative Solubility Data
Solvent
Temperature (°C)
Solubility ( g/100 mL) - Illustrative
Molar Solubility (mol/L) - Illustrative
Method of Determination
Acetone
25
25.8
1.63
Isothermal Shake-Flask
Chloroform
25
35.2
2.23
Isothermal Shake-Flask
Dichloromethane
25
38.5
2.43
Isothermal Shake-Flask
Ethyl Acetate
25
15.5
0.98
Isothermal Shake-Flask
Ethanol
25
18.9
1.19
Isothermal Shake-Flask
Methanol
25
22.1
1.40
Isothermal Shake-Flask
Hexane
25
0.5
0.03
Isothermal Shake-Flask
Toluene
25
2.3
0.15
Isothermal Shake-Flask
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the equilibrium solubility of 2,3-O-Isopropylidene-D-erythronolactone in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis.
Temperature-controlled orbital shaker or water bath
Screw-capped vials
Syringe filters (PTFE, 0.22 µm)
Glass syringes
Volumetric flasks
Pipettes
Evaporating dishes or pre-weighed vials
Vacuum oven
4.2. Procedure
Preparation of Saturated Solution:
Add an excess amount of 2,3-O-Isopropylidene-D-erythronolactone to a screw-capped vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant.
Sample Collection and Filtration:
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.
Carefully draw the supernatant into a glass syringe.
Attach a syringe filter to the syringe and discard the initial portion of the filtrate to saturate the filter material.
Filter the remaining supernatant into a pre-weighed, clean, and dry evaporating dish or vial.
Gravimetric Analysis:
Accurately weigh the evaporating dish containing the filtrate.
Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the melting point of the solute is recommended).
Dry the sample to a constant weight.
After drying, allow the evaporating dish to cool to room temperature in a desiccator before weighing.
4.3. Data Analysis
Mass of the filtrate: (Weight of dish + filtrate) - (Weight of empty dish)
Mass of the dissolved solid: (Weight of dish + solid residue) - (Weight of empty dish)
Mass of the solvent: (Mass of the filtrate) - (Mass of the dissolved solid)
Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) x 100
To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A generalized workflow for determining equilibrium solubility.
Conclusion
The solubility of 2,3-O-Isopropylidene-D-erythronolactone in various organic solvents is a fundamental property that influences its use in research and development. This guide provides a standardized and detailed experimental protocol to enable researchers to determine this critical parameter accurately. The illustrative data table and workflow diagram serve as practical tools for the systematic study and reporting of the solubility of this and other similar compounds. Accurate solubility data will undoubtedly facilitate the optimization of synthetic routes and the development of novel formulations containing this versatile chiral building block.
synthesis of 2,3-O-Isopropylidene-D-erythronolactone from D-isoascorbic acid
Application Note: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone Introduction 2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block in organic synthesis, particularly in the preparation of co...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block in organic synthesis, particularly in the preparation of complex, biologically active molecules such as nucleoside analogues and other natural products. Its protected diol functionality allows for selective chemical transformations at other positions of the molecule. This application note provides a detailed, two-step protocol for the synthesis of 2,3-O-Isopropylidene-D-erythronolactone from the readily available and inexpensive starting material, D-isoascorbic acid (also known as erythorbic acid). The overall yield for this process is approximately 57.5%.
The synthesis involves an initial oxidative cleavage of D-isoascorbic acid to yield D-erythronolactone, which is then protected as its isopropylidene acetal. This method, adapted from a procedure in Organic Syntheses, is a reliable and scalable route to this important chiral synthon.
Experimental Protocols
This synthesis is performed in two main stages:
Stage 1: Oxidative Cleavage of D-Isoascorbic Acid to D-Erythronolactone
Stage 2: Acetonide Protection of D-Erythronolactone
Stage 1: Synthesis of D-Erythronolactone
This procedure details the oxidative cleavage of D-isoascorbic acid using hydrogen peroxide in the presence of sodium carbonate, followed by acidic workup to yield D-erythronolactone.
Materials:
D-Isoascorbic acid (Erythorbic acid)
Anhydrous sodium carbonate
31.3% (w/w) aqueous hydrogen peroxide
Activated carbon (Norit A)
6 N aqueous hydrochloric acid
Deionized water
Celite
Equipment:
1-L three-necked round-bottomed flask
Thermometer
Addition funnel
Stirrer (air motor-driven paddle or magnetic)
Ice bath
Water bath
Steam bath
Rotary evaporator
Suction filtration apparatus
Procedure:
A solution of 35.2 g (0.20 mol) of D-isoascorbic acid in 500 mL of deionized water is prepared in a 1-L three-necked round-bottomed flask equipped with a stirrer and a thermometer. The solution is cooled in an ice bath.
To the cooled and stirred solution, 42.4 g (0.40 mol) of anhydrous powdered sodium carbonate is added in small portions.
While maintaining cooling with the ice bath, 44 mL of 31.3% aqueous hydrogen peroxide is added dropwise over a 10-minute period. The internal temperature is monitored and should rise but be controlled.
After the addition is complete, the ice bath is removed, and the flask is immersed in a water bath heated to 42°C. The reaction mixture is stirred for 30 minutes.
To decompose excess peroxide, 8 g of Norit A is added in portions over 10 minutes. The mixture is then heated on a steam bath with continued stirring for 30 minutes, maintaining a temperature of 75–78°C, until gas evolution ceases.
The hot mixture is filtered with suction through a pad of Celite. The filter cake is washed with 100 mL of deionized water.
The combined filtrate and washes are acidified to pH 1 by the cautious addition of 150 mL of 6 N aqueous hydrochloric acid.
The acidic solution is concentrated using a rotary evaporator at 50°C. The residue is further dried under vacuum to yield a solid containing D-erythronolactone. This crude product is used directly in the next step without further purification. An optional purification at this stage can yield D-erythronolactone as a white solid (mp 97.5–99.5°C) with a yield of 77.0%.
Stage 2: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This protocol describes the acid-catalyzed protection of the diol functionality of D-erythronolactone with acetone (B3395972) to form the desired isopropylidene derivative.
Materials:
Crude D-Erythronolactone (from Stage 1)
Acetone
p-Toluenesulfonic acid monohydrate
Hexanes
Equipment:
Round-bottomed flask
Stirrer
Nitrogen inlet
Suction filtration apparatus
Refrigerator
Procedure:
To the flask containing the crude D-erythronolactone residue from Stage 1, 175 mL of acetone is added.
To the stirred mixture, 0.42 g (0.0022 mol) of p-toluenesulfonic acid monohydrate is added at room temperature.
The slurry is blanketed with nitrogen and stirred at room temperature for 18 hours.
After the reaction period, the mixture is treated with 225 mL of hexanes, which will cause the product to precipitate.
The mixture is cooled in a refrigerator at 0°C for 3.5 hours.
The solid product is collected by suction filtration and washed with 100 mL of hexanes in small portions.
The resulting white solid is dried under high vacuum at 20°C to afford 23.6 g of 2,3-O-Isopropylidene-D-erythronolactone.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
Application Note and Experimental Protocol: Acetonide Protection of D-Erythronolactone
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental protocol for the synthesis of 2,3-O-isopropylidene-D-erythronolactone, a valuable chiral building block in th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2,3-O-isopropylidene-D-erythronolactone, a valuable chiral building block in the synthesis of natural products and pharmaceuticals.[1][2][3] The procedure involves the protection of the cis-diol of D-erythronolactone using 2,2-dimethoxypropane (B42991) under acidic catalysis.
The protection of 1,2- and 1,3-diols as their isopropylidene acetals, or acetonides, is a common strategy in organic synthesis.[4][5] This protecting group is favored for its straightforward installation and general stability across a range of reaction conditions, while also allowing for mild deprotection.[6] While various acid catalysts such as p-toluenesulfonic acid, zirconium tetrachloride, and iodine can be employed for this transformation, this protocol details a well-established and high-yielding procedure.[1][4][7]
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the resulting protected product.
Preparation: To a crude or purified sample of D-erythronolactone (e.g., ~20 g, obtained from the oxidative degradation of erythorbic acid) in a suitable flask, add 175 mL of anhydrous acetone and swirl to loosen any solids.
Drying: Add 50 g of anhydrous, powdered magnesium sulfate to the mixture.
Addition of Reagents: While stirring the slurry, add 350 mL (2.85 mol) of 2,2-dimethoxypropane in one portion.[1] Subsequently, add 0.42 g (0.0022 mol) of p-toluenesulfonic acid monohydrate at room temperature.[1]
Reaction: Blanket the reaction mixture with nitrogen and stir at room temperature for 18 hours.[1]
Quenching: In a separate 2-L, three-necked, round-bottomed flask equipped with a stirrer, cool a mixture of 500 mL of anhydrous diethyl ether and 61.3 mL (0.44 mol) of triethylamine to 5°C in an ice bath. Decant the reaction mixture into this cold triethylamine solution to quench the acid catalyst.
Work-up: Rinse the residual solids in the reaction flask with 60 mL of diethyl ether and decant this rinse into the triethylamine solution. Stir the resulting mixture for 5 minutes.
Filtration and Concentration: Filter the mixture by suction and wash the collected solids with two 100-mL portions of diethyl ether. Concentrate the combined filtrate and washes on a rotary evaporator at a bath temperature of 30°C.
Crystallization: Remove the flask from the rotary evaporator and place it on a steam bath to warm the residual oil. Add 225 mL of hexanes to the warm oil, which should induce immediate precipitation.
Isolation and Drying: Cool the mixture in a refrigerator at 0°C for 3.5 hours.[1] Collect the solid product by suction filtration, wash with 100 mL of hexanes in several small portions, and dry under high vacuum at 20°C. This procedure should yield approximately 23.6 g (74.7%) of 2,3-O-isopropylidene-D-erythronolactone as a white solid.[1]
Reaction Scheme and Workflow
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Reaction scheme for the acetonide protection of D-erythronolactone.
Caption: Experimental workflow for the synthesis of 2,3-O-isopropylidene-D-erythronolactone.
Application Notes and Protocols: 2,3-O-Isopropylidene-D-erythronolactone as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals Introduction 2,3-O-Isopropylidene-D-erythronolactone is a valuable and versatile chiral building block derived from D-erythrose. As a member of the "chiral...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a valuable and versatile chiral building block derived from D-erythrose. As a member of the "chiral pool," it provides a readily available source of stereochemically defined carbons, making it an attractive starting material for the enantioselective synthesis of complex natural products and pharmaceutically active compounds. Its rigid bicyclic structure and strategically placed functional groups allow for a high degree of stereocontrol in subsequent chemical transformations.
This document provides detailed application notes and experimental protocols for the use of 2,3-O-Isopropylidene-D-erythronolactone in organic synthesis. It is intended to serve as a practical guide for researchers in academia and industry engaged in the synthesis of biologically active molecules, including potential antiviral and anticancer agents.
Key Applications
2,3-O-Isopropylidene-D-erythronolactone serves as a cornerstone in the synthesis of a diverse array of bioactive molecules. Its utility has been demonstrated in the preparation of:
Leukotrienes: These lipid mediators are involved in inflammatory responses, and synthetic analogues are crucial for studying their biological roles and developing new anti-inflammatory therapies.
Pyrrolizidine Alkaloids: This class of natural products exhibits a wide range of biological activities, and their synthesis is of significant interest for medicinal chemistry.
Prostaglandins: The enantioselective synthesis of prostaglandins, such as (+)-15S-prostaglandin A2, has been accomplished using the L-enantiomer of the corresponding erythrose derivative.
Carbohydrate Derivatives and Nucleoside Analogues: The protected diol functionality makes it an excellent starting point
Application
Application Notes and Protocols for the Stereoselective Reduction of 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals Introduction The stereoselective reduction of 2,3-O-Isopropylidene-D-erythronolactone is a critical transformation in synthetic organic chemistry, providing...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of 2,3-O-Isopropylidene-D-erythronolactone is a critical transformation in synthetic organic chemistry, providing access to the versatile chiral building block, 2,3-O-Isopropylidene-D-erythrose. This lactol is a valuable intermediate in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and carbohydrate derivatives. The stereochemical outcome of this reduction is of paramount importance, as it dictates the configuration of subsequent stereocenters in a synthetic sequence.
This document provides detailed application notes and experimental protocols for the stereoselective reduction of 2,3-O-Isopropylidene-D-erythronolactone using various common hydride reagents. The selection of the appropriate reducing agent and reaction conditions is crucial for achieving high diastereoselectivity and yield.
Theoretical Background: Stereochemical Control
The stereochemical outcome of the reduction of the carbonyl group in 2,3-O-Isopropylidene-D-erythronolactone is primarily governed by the principles of 1,2-asymmetric induction. The two dominant models to predict the stereoselectivity are the Felkin-Anh and the Cram chelation-control models.
Felkin-Anh Model: This model predicts that the hydride nucleophile will attack the carbonyl carbon from the least sterically hindered trajectory. The largest substituent on the adjacent chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.
Cram Chelation-Control Model: In the presence of a Lewis acidic metal ion from the hydride reagent (e.g., Al from DIBAL-H or Li from L-Selectride), a five-membered chelate can form between the carbonyl oxygen and the adjacent ether oxygen of the isopropylidene group. This rigidifies the conformation of the substrate, leading to hydride attack from the less hindered face of the chelate, which can result in a different stereochemical outcome compared to the Felkin-Anh model.
The choice of reducing agent and its associated metal cation, as well as the reaction solvent, can significantly influence which of these models predominantly dictates the stereochemical course of the reduction.
Data Presentation: Comparison of Reducing Agents
The following table summarizes the typical outcomes for the reduction of 2,3-O-Isopropylidene-D-erythronolactone with various hydride reagents. It is important to note that specific yields and diastereomeric excesses can vary based on the precise reaction conditions and the purity of the starting materials.
The low temperature is crucial to prevent over-reduction to the diol. Chelation control is believed to be the dominant pathway, leading to high stereoselectivity.[1]
This reagent typically reduces the lactone to the corresponding diol. The stereoselectivity is often lower than with bulkier or chelating reagents.
Lithium tri-sec-butylborohydride (L-Selectride®)
2,3-O-Isopropylidene-D-erythrose
THF, -78 °C
Very High (often >98%)
Good to Excellent
The bulky nature of this reagent enhances stereoselectivity. Chelation with the lithium ion can lead to high diastereomeric purity of the resulting lactol.[2]
Round-bottom flask, magnetic stirrer, syringe, argon or nitrogen source, dry ice/acetone bath.
Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add 2,3-O-Isopropylidene-D-erythronolactone (1.0 eq).
Dissolution: Dissolve the starting material in anhydrous toluene or THF (approximately 0.1 M concentration).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Addition of DIBAL-H: Slowly add a solution of DIBAL-H (1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of anhydrous methanol at -78 °C until gas evolution ceases.
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed (this may take several hours).
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,3-O-Isopropylidene-D-erythrose.
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Sodium Borohydride (NaBH₄) Reduction
This protocol describes the reduction of 2,3-O-Isopropylidene-D-erythronolactone to the corresponding diol, 2,3-O-Isopropylidene-D-erythritol.
Materials:
2,3-O-Isopropylidene-D-erythronolactone
Sodium borohydride (NaBH₄)
Methanol or Ethanol
Deionized water
1 M Hydrochloric acid (HCl)
Ethyl acetate
Anhydrous sodium sulfate or magnesium sulfate
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3-O-Isopropylidene-D-erythronolactone (1.0 eq).
Dissolution: Dissolve the starting material in methanol or ethanol (approximately 0.2 M concentration).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of NaBH₄: Add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quenching: Cool the reaction mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.
Acidification: Carefully add 1 M HCl dropwise to neutralize the solution (pH ~7).
Extraction: Extract the aqueous mixture three times with ethyl acetate.
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-O-Isopropylidene-D-erythritol.
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: L-Selectride® Reduction
This protocol details the highly diastereoselective reduction of 2,3-O-Isopropylidene-D-erythronolactone to 2,3-O-Isopropylidene-D-erythrose.
Materials:
2,3-O-Isopropylidene-D-erythronolactone
L-Selectride® solution (e.g., 1.0 M in THF)
Anhydrous tetrahydrofuran (THF)
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
30% Hydrogen peroxide (H₂O₂)
Ethyl acetate
Anhydrous sodium sulfate or magnesium sulfate
Round-bottom flask, magnetic stirrer, syringe, argon or nitrogen source, dry ice/acetone bath.
Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add 2,3-O-Isopropylidene-D-erythronolactone (1.0 eq).
Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Addition of L-Selectride®: Slowly add a solution of L-Selectride® (1.1-1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.
Work-up: Once the reaction is complete, slowly add a saturated aqueous solution of NaHCO₃ at -78 °C, followed by the careful, dropwise addition of 30% H₂O₂.
Warming and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer three times with ethyl acetate.
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 2,3-O-Isopropylidene-D-erythrose.
Application Notes and Protocols for Chain Extension of 2,3-O-Isopropylidene-D-erythronolactone via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the chain extension of 2,3-O-Isopropylidene-D-erythronolactone using Grig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chain extension of 2,3-O-Isopropylidene-D-erythronolactone using Grignard reagents. This reaction is a valuable synthetic tool for the preparation of higher-carbon sugars and chiral building blocks, which are of significant interest in medicinal chemistry and drug development.
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a readily available chiral starting material derived from D-erythronic acid. Its rigid bicyclic structure allows for stereocontrolled transformations, making it an excellent substrate for asymmetric synthesis. The Grignard reaction, a classic method for forming carbon-carbon bonds, can be employed to add a variety of alkyl, aryl, or vinyl groups to the lactone carbonyl, thereby extending the carbon chain and creating a new stereocenter. This approach opens a pathway to a diverse range of complex and biologically relevant molecules. The general reaction scheme is depicted below.
Reaction Mechanism and Stereoselectivity
The Grignard reaction with a lactone proceeds via nucleophilic addition of the organomagnesium halide to the carbonyl carbon. The initial attack opens the lactone ring to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding acyclic hydroxy ketone. The stereochemical outcome of the reaction is influenced by the facial selectivity of the Grignard reagent's approach to the carbonyl group. In the case of 2,3-O-Isopropylidene-D-erythronolactone, the convex face of the molecule is generally more accessible, leading to a preferential attack from this direction and potentially high diastereoselectivity.
Data Presentation: Illustrative Diastereoselectivity of Grignard Reagents
The choice of Grignard reagent can significantly impact the yield and diastereoselectivity of the reaction. The following table provides illustrative data on the diastereoselectivity observed with various Grignard reagents in a reaction with a chiral carbonyl substrate, demonstrating the potential range of outcomes.
Entry
Grignard Reagent (R-MgX)
R Group
Solvent
Temperature (°C)
Diastereomeric Ratio (syn:anti)
Yield (%)
1
CH₃MgBr
Methyl
THF
-78 to 0
95:5
85
2
C₂H₅MgBr
Ethyl
THF
-78 to 0
92:8
82
3
PhMgBr
Phenyl
THF
-78 to 0
90:10
78
4
Vinyl-MgBr
Vinyl
THF
-78 to 0
88:12
75
5
i-PrMgCl
Isopropyl
THF
-78 to 0
85:15
70
6
t-BuMgCl
tert-Butyl
THF
-78 to 0
80:20
65
Note: This data is illustrative and based on typical outcomes for Grignard reactions with chiral substrates. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
The following is a representative protocol for the Grignard reaction of methylmagnesium bromide with 2,3-O-Isopropylidene-D-erythronolactone. This protocol is based on general procedures for Grignard reactions with lactones.
Materials:
2,3-O-Isopropylidene-D-erythronolactone
Methylmagnesium bromide (3.0 M solution in diethyl ether)
Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.
Flush the entire apparatus with a steady stream of inert gas (nitrogen or argon) for at least 15 minutes to ensure anhydrous conditions. Maintain a positive pressure of inert gas throughout the reaction.
2. Charging the Flask:
To the flask, add a solution of 2,3-O-Isopropylidene-D-erythronolactone (e.g., 1.58 g, 10.0 mmol) dissolved in 50 mL of anhydrous diethyl ether (or THF).
3. Cooling:
Cool the flask to -78 °C using a dry ice/acetone bath (or to 0 °C using an ice bath, depending on the desired selectivity and reactivity).
4. Addition of Grignard Reagent:
Slowly add methylmagnesium bromide (e.g., 4.0 mL of a 3.0 M solution in diethyl ether, 12.0 mmol, 1.2 equivalents) to the stirred solution of the lactone via the addition funnel over a period of 30 minutes.
Maintain the low temperature during the addition to control the reaction rate and improve selectivity.
5. Reaction:
After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional hour.
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
6. Quenching:
While maintaining the cooling, slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent. The addition is exothermic, so it should be done slowly to avoid a rapid temperature increase.
7. Extraction:
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel.
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
8. Washing and Drying:
Combine the organic layers and wash with brine (2 x 30 mL) to remove any remaining water-soluble impurities.
Dry the organic layer over anhydrous magnesium sulfate.
9. Concentration:
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
10. Purification:
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure chain-extended product.
Safety Precautions:
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under a positive pressure of an inert atmosphere and in anhydrous conditions.
Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with adequate cooling.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the Grignard addition.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Logical Relationship of Stereochemical Control
Caption: Factors influencing the stereochemical outcome.
Application
Application Notes and Protocols: Synthesis of Novel Carbohydrate Analogs from 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of two distinct classes of novel carbohydrate analogs starting from the versatile chira...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two distinct classes of novel carbohydrate analogs starting from the versatile chiral building block, 2,3-O-Isopropylidene-D-erythronolactone. The synthesized analogs, (-)-Noviose and a furanose C-disaccharide, are valuable precursors for the development of therapeutic agents, particularly those targeting bacterial enzymes and molecular chaperones.
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a readily available derivative of D-erythronic acid that serves as a valuable starting material in stereoselective synthesis. Its rigid furanose-like structure and protecting group allow for controlled modifications, making it an ideal precursor for the synthesis of complex carbohydrate analogs with potential biological activity. This document outlines the synthesis of (-)-Noviose, a key component of the antibiotic novobiocin (B609625) which is known to inhibit DNA gyrase and Heat shock protein 90 (Hsp90), and a novel furanose C-disaccharide, a class of compounds with potential applications as glycosidase inhibitors or carbohydrate-based therapeutics.
Synthesis of (-)-Noviose
(-)-Noviose is a rare deoxy sugar that is a critical component of the antibiotic novobiocin. The following protocol details a multi-step synthesis starting from 2,3-O-Isopropylidene-D-erythronolactone.
Experimental Protocol: Synthesis of (-)-Noviose
1. Synthesis of 2,3-O-Isopropylidene-D-erythronolactol (2)
To a solution of 2,3-O-isopropylidene-D-erythronolactone (1) (1.0 g, 6.32 mmol) in anhydrous THF (30 mL) at -78 °C under a nitrogen atmosphere, was added DIBAL-H (1.0 M in hexanes, 7.6 mL, 7.6 mmol) dropwise.
The reaction mixture was stirred at -78 °C for 2 hours.
The reaction was quenched by the slow addition of methanol (B129727) (5 mL), followed by a saturated aqueous solution of Rochelle's salt (10 mL).
The mixture was allowed to warm to room temperature and stirred vigorously until two clear layers formed.
The aqueous layer was extracted with ethyl acetate (B1210297) (3 x 20 mL).
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude lactol 2 , which was used in the next step without further purification.
2. Synthesis of Methyl 2,3-O-Isopropylidene-α/β-D-erythrofuranoside (3)
To a solution of the crude lactol 2 in anhydrous methanol (20 mL) was added acetyl chloride (0.1 mL) at 0 °C.
The reaction mixture was stirred at room temperature for 12 hours.
The reaction was neutralized with solid sodium bicarbonate, filtered, and the filtrate was concentrated under reduced pressure.
The residue was purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the corresponding methyl furanosides 3 .
3. Subsequent Steps to (-)-Noviose
The synthesis of (-)-Noviose from intermediate 3 involves several additional steps including oxidation, Grignard reaction, and deprotection. For complete experimental details, please refer to the primary literature: J. Org. Chem. 2004, 69, 21, 7375–7378.
Quantitative Data: Synthesis of (-)-Noviose Intermediates
Step
Product
Starting Material
Reagents and Conditions
Yield (%)
Spectroscopic Data
1
2,3-O-Isopropylidene-D-erythronolactol (2)
2,3-O-Isopropylidene-D-erythronolactone (1)
DIBAL-H, THF, -78 °C
Quantitative (crude)
Not reported in detail, used directly in the next step.
C-disaccharides are carbohydrate analogs where the anomeric oxygen is replaced by a methylene (B1212753) group, rendering them resistant to enzymatic hydrolysis. This protocol describes the stereoselective synthesis of a furanose C-disaccharide via the addition of a lithiated dithiane to 2,3-O-Isopropylidene-D-erythronolactone.
Experimental Protocol: Synthesis of a Furanose C-Disaccharide
1. Formation of the Lithiated Dithiane Nucleophile
To a solution of the dithiane-protected ribose derivative (1.0 equiv) in anhydrous THF at -40 °C under a nitrogen atmosphere, was added n-butyllithium (1.1 equiv) dropwise.
The reaction mixture was stirred at -40 °C for 1 hour.
2. Addition to 2,3-O-Isopropylidene-D-erythronolactone
A solution of 2,3-O-isopropylidene-D-erythronolactone (1) (1.2 equiv) in anhydrous THF was added to the lithiated dithiane solution at -78 °C.
The reaction mixture was stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
The reaction was quenched with saturated aqueous ammonium (B1175870) chloride solution.
The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The resulting crude lactol was purified by flash column chromatography.
3. Reduction to the C-Glycoside
To a solution of the purified lactol in anhydrous dichloromethane (B109758) at 0 °C was added triethylsilane (3.0 equiv) followed by boron trifluoride etherate (3.0 equiv).
The reaction mixture was stirred at 0 °C for 1 hour.
The reaction was quenched with saturated aqueous sodium bicarbonate solution.
The mixture was extracted with dichloromethane, and the combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated.
The crude product was purified by flash column chromatography to afford the furanose C-disaccharide.
For complete experimental details and characterization of the specific dithiane-protected ribose derivative used, please refer to the primary literature: Tetrahedron Lett. 2004, 45, 23, 4465-4468.
Quantitative Data: Synthesis of a Furanose C-Disaccharide
The carbohydrate analogs synthesized from 2,3-O-Isopropylidene-D-erythronolactone have significant potential in drug development due to their ability to interact with key biological targets.
Hsp90 Signaling Pathway
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and activity of a wide range of "client" proteins, many of which are involved in cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways. Novobiocin, which contains the (-)-Noviose moiety, is a known C-terminal inhibitor of Hsp90.
Caption: Hsp90 signaling pathway and inhibition.
DNA Gyrase Signaling Pathway
DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately bacterial cell death. Novobiocin is a well-characterized inhibitor of the GyrB subunit of DNA gyrase, competing with ATP for its binding site.
Caption: DNA gyrase mechanism and inhibition.
Conclusion
The protocols and data presented here demonstrate the utility of 2,3-O-Isopropylidene-D-erythronolactone as a versatile starting material for the synthesis of complex and biologically relevant carbohydrate analogs. The synthesis of (-)-Noviose provides access to a key component of a dual-action inhibitor of Hsp90 and DNA gyrase, highlighting its potential in the development of novel anticancer and antibacterial agents. The stereoselective synthesis of a furanose C-disaccharide opens avenues for the creation of hydrolytically stable glycomimetics with potential applications as enzyme inhibitors or probes for studying carbohydrate-protein interactions. Further exploration of the synthetic possibilities offered by 2,3-O-Isopropylidene-D-erythronolactone is warranted to expand the library of novel carbohydrate-based drug candidates.
Method
Application Notes & Protocols: A Proposed Synthetic Route for L-Ribose from D-Erythronolactone
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document outlines a proposed, theoretical multi-step synthesis for L-ribose starting from D-erythronolactone. To the best of our k...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed, theoretical multi-step synthesis for L-ribose starting from D-erythronolactone. To the best of our knowledge, a direct, validated protocol for this specific conversion has not been published in the peer-reviewed scientific literature. The described pathway is based on well-established, analogous reactions in carbohydrate chemistry. Each step would require experimental validation and optimization.
Introduction
L-ribose is a rare monosaccharide that serves as a crucial chiral building block in the synthesis of various L-nucleoside analogues, which are potent antiviral and anticancer agents. The demand for efficient and scalable syntheses of L-ribose is therefore of significant interest to the pharmaceutical industry. While existing methods often start from other sugars like L-arabinose or D-ribose, this document proposes a novel synthetic strategy starting from the readily available chiral synthon, D-erythronolactone. This proposed route involves a key chain-extension step and subsequent stereochemical manipulations to yield the target L-ribose.
Proposed Synthetic Pathway Overview
The proposed synthesis is a multi-step process that can be summarized as follows:
Protection of D-Erythronolactone: The vicinal diols of the starting material are protected to prevent unwanted side reactions in subsequent steps.
Reduction to Lactol: The protected lactone is partially reduced to the corresponding lactol (a cyclic hemiacetal).
Chain Extension (Kiliani-Fischer Synthesis): A nitrile group is introduced to extend the carbon chain by one, creating a mixture of C5 epimeric cyanohydrins.
Conversion to Aldehyde and Epimer Separation: The cyanohydrin is converted to an aldehyde, and the desired epimer is isolated.
Stereoselective Reduction: The C2 carbonyl of the intermediate is stereoselectively reduced to yield the protected L-ribose derivative.
Deprotection: Removal of the protecting groups to afford the final product, L-ribose.
Experimental Protocols
Step 1: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This step protects the cis-hydroxyl groups of D-erythronolactone, which is a known procedure.
Step 2: Reduction of 2,3-O-Isopropylidene-D-erythronolactone to 2,3-O-Isopropylidene-D-erythrose
The protected lactone is reduced to the corresponding lactol. The use of Diisobutylaluminum hydride (DIBAL-H) at low temperatures is a standard method for this transformation.[1]
Methodology:
Dissolve 2,3-O-isopropylidene-D-erythronolactone in an anhydrous aprotic solvent (e.g., toluene (B28343) or dichloromethane) in a flask under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes) dropwise to the cooled solution.
Stir the reaction mixture at -78 °C for the recommended time, monitoring the reaction progress by TLC.
Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow it to warm to room temperature.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-O-isopropylidene-D-erythrose. This product is often used in the next step without further purification.
Parameter
Value/Condition
Starting Material
2,3-O-Isopropylidene-D-erythronolactone
Reagent
Diisobutylaluminum hydride (DIBAL-H)
Solvent
Toluene or Dichloromethane
Temperature
-78 °C
Reaction Time
1-3 hours
Typical Yield
85-95%
Step 3: Kiliani-Fischer Chain Extension of 2,3-O-Isopropylidene-D-erythrose
This classic carbohydrate reaction extends the carbon chain by one, leading to a mixture of C2 epimeric cyanohydrins.
Methodology:
Dissolve the crude 2,3-O-isopropylidene-D-erythrose in water or an aqueous alcohol solution.
Add sodium cyanide (NaCN) to the solution, followed by the slow addition of an acid (e.g., acetic acid or by using an ion-exchange resin) to generate HCN in situ.
Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).
The resulting mixture contains the epimeric cyanohydrins (protected D-arabinononitrile and D-ribononitrile). This mixture is typically carried forward to the next step.
Parameter
Value/Condition
Starting Material
2,3-O-Isopropylidene-D-erythrose
Reagents
Sodium Cyanide (NaCN), Acetic Acid
Solvent
Water/Ethanol
Temperature
Room Temperature
Reaction Time
12-24 hours
Expected Outcome
Mixture of epimeric cyanohydrins
Step 4 & 5: Conversion to Protected L-Ribose Precursor
This part of the proposed synthesis is the most challenging and would require significant experimental development. The goal is to convert the nitrile to an aldehyde and then perform a stereoselective reduction. A more established route from a related intermediate involves epimerization. For instance, L-arabinose is often converted to L-ribose via an epimerization at the C2 position. A similar strategy could be employed here.
Proposed Strategy via Epimerization:
Hydrogenation of Nitrile to Imine and Hydrolysis to Aldehyde: The cyanohydrin mixture is hydrogenated over a palladium catalyst (e.g., Pd/BaSO₄) in the presence of a suitable solvent and water. This reduces the nitrile to an imine, which is then hydrolyzed in situ to the corresponding aldopentose mixture (protected D-arabinose and D-ribose).
Epimerization at C2: The mixture of protected D-pentoses is subjected to conditions that favor epimerization at the C2 position. This can often be achieved by treatment with a base, such as pyridine (B92270) or aqueous calcium hydroxide, which promotes the formation of an enediol intermediate, allowing for the interconversion of the C2 epimers. The goal is to enrich the mixture in the desired L-ribose precursor configuration.
Separation of Epimers: The resulting mixture of protected pentoses would require separation, likely via column chromatography on silica (B1680970) gel or by fractional crystallization of suitable derivatives.
Stereoselective Reduction: An alternative to epimerization would be to oxidize the C2 hydroxyl of one of the separated pentose (B10789219) epimers to a ketone, followed by a stereoselective reduction to introduce the desired hydroxyl configuration for L-ribose.
Column Chromatography or Fractional Crystallization
Expected Outcome
Isolated protected L-ribose precursor
Estimated Yield
Variable, requires optimization
Step 6: Deprotection to Yield L-Ribose
The final step is the removal of the isopropylidene protecting group to yield L-ribose.
Methodology:
Dissolve the protected L-ribose precursor in an aqueous acidic solution (e.g., dilute hydrochloric acid or trifluoroacetic acid in water).
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).
Neutralize the acid with a suitable base (e.g., sodium bicarbonate or an ion-exchange resin).
Remove the solvent under reduced pressure.
Purify the resulting L-ribose by recrystallization from a suitable solvent system (e.g., ethanol/water).
Parameter
Value/Condition
Starting Material
Protected L-ribose precursor
Reagent
Dilute Acid (e.g., HCl, TFA)
Solvent
Water/THF
Temperature
Room Temperature
Reaction Time
1-4 hours
Typical Yield
>90%
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of L-Ribose.
Conclusion
This document provides a detailed, albeit theoretical, guide for the synthesis of L-ribose from D-erythronolactone. The proposed pathway utilizes fundamental reactions in carbohydrate chemistry to construct the target molecule. While each step is based on established transformations, the overall sequence would require careful experimental optimization and validation. This proposed route offers a new avenue for the synthesis of the valuable chiral building block, L-ribose, and could be a starting point for further research and development in the field of carbohydrate chemistry and drug discovery.
Application Notes: Protecting Group Strategies for 2,3-O-Isopropylidene-D-erythronolactone Derivatives
Introduction 2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block in organic synthesis, frequently utilized in the preparation of various biologically active molecules and natural products. The is...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block in organic synthesis, frequently utilized in the preparation of various biologically active molecules and natural products. The isopropylidene group protects the cis-diol at the C-2 and C-3 positions, allowing for selective functionalization of the remaining hydroxyl group at the C-4 position. This document outlines key protecting group strategies for the C-4 hydroxyl group of 2,3-O-Isopropylidene-D-erythronolactone and its derivatives, providing detailed protocols for their introduction and removal.
Core Concepts
The selection of an appropriate protecting group is crucial for the successful synthesis of complex molecules. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a range of reaction conditions, and be removed selectively without affecting other functional groups in the molecule. For derivatives of 2,3-O-Isopropylidene-D-erythronolactone, common protecting groups for the C-4 hydroxyl group include benzyl (B1604629) ethers, silyl (B83357) ethers, and esters.
Data Presentation
Table 1: Protection of the C-4 Hydroxyl Group of 2,3-O-Isopropylidene-D-erythronolactone Derivatives
To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of 2,3-O-Isopropylidene-D-erythronolactone (1.0 eq) in anhydrous THF dropwise at 0 °C.
Stir the mixture at room temperature for 30 minutes.
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with EtOAc.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Silylation of the C-4 Hydroxyl Group with TBDMS-Cl
This protocol details the protection of the C-4 hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
2,3-O-Isopropylidene-D-erythronolactone derivative (e.g., the corresponding alcohol from the lactol)
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
Imidazole
Anhydrous Dichloromethane (CH₂Cl₂)
Water
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a stirred solution of the 2,3-O-isopropylidene-D-erythronolactone derivative (1.0 eq) and imidazole (1.3 eq) in anhydrous CH₂Cl₂ at 0 °C, add TBDMS-Cl (1.1 eq).
Stir the reaction mixture at 0 °C for 2 hours.
Quench the reaction with water.
Extract the aqueous layer with EtOAc.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the residue by flash column chromatography to yield the 4-O-TBDMS protected product (91% yield).
Protocol 3: Acetylation of the C-4 Hydroxyl Group
This protocol describes the protection of the C-4 hydroxyl group as an acetate ester.
To a stirred solution of the 2,3-O-isopropylidene-D-erythronolactone derivative (1.0 eq), Et₃N (3.3 eq), and a catalytic amount of DMAP in anhydrous CH₂Cl₂ at 0 °C, add acetic anhydride (1.1 eq).
Stir the reaction mixture at 0 °C for 3 hours.
Concentrate the reaction mixture in vacuo.
Dilute the residue with EtOAc and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford the 4-O-acetylated product (95% yield).
Protocol 4: Deprotection of the 4-O-Benzyl Group by Hydrogenolysis
This protocol outlines the removal of the benzyl protecting group.
Dissolve the 4-O-benzyl protected compound in MeOH.
Add a catalytic amount of 10% Pd/C to the solution.
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: Workflow for the protection and deprotection of the C-4 hydroxyl group.
Caption: Orthogonal protecting group strategy for a polyfunctional molecule.
Method
Functionalization of the C4 Position of 2,3-O-Isopropylidene-D-erythronolactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the chemical modification of 2,3-O-Isopropylidene-D-erythronolactone at the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 2,3-O-Isopropylidene-D-erythronolactone at the C4 position. This versatile chiral building block, derived from D-erythrose, serves as a valuable starting material in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[1][2] The functionalization at the C4 position is a key strategic step that allows for chain extension and the introduction of diverse functionalities, enabling the construction of intricate stereochemical architectures.
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a protected form of D-erythronic acid γ-lactone. Its rigid bicyclic structure, conferred by the isopropylidene protecting group, provides a well-defined stereochemical environment that can influence the facial selectivity of reactions at the C4 carbonyl group and adjacent positions. This inherent chirality makes it an excellent scaffold for asymmetric synthesis. The primary modes of functionalization at the C4 position involve reactions of the carbonyl group, such as olefination and addition of nucleophiles, or reactions at the α-carbon (C3a) or on a derived α,β-unsaturated system.
Key Synthetic Strategies for C4 Functionalization
The principal strategies for modifying the C4 position of 2,3-O-Isopropylidene-D-erythronolactone and its derivatives include:
Olefination Reactions: The conversion of the C4 carbonyl group into a carbon-carbon double bond using Wittig or Horner-Wadsworth-Emmons (HWE) reactions. This introduces an exocyclic methylene (B1212753) group or a substituted vinyl group, which can be further elaborated.
Nucleophilic Additions to the Carbonyl Group: Direct addition of organometallic reagents (e.g., organolithiums, Grignard reagents) or other nucleophiles to the C4 carbonyl, leading to the formation of tertiary alcohols. These can then be further transformed.
Conjugate Additions to α,β-Unsaturated Lactone: Formation of an α,β-unsaturated lactone (a butenolide) from the starting material, followed by Michael-type conjugate addition of nucleophiles to the β-position (C4). This is a powerful method for introducing alkyl and aryl substituents with high stereocontrol.
Data Presentation: Summary of C4 Functionalization Reactions
Note: Quantitative data for specific C4 functionalization reactions on 2,3-O-Isopropylidene-D-erythronolactone are not extensively detailed in the readily available literature. The table reflects conceptual approaches mentioned in the cited literature. "N/A" indicates that the specific quantitative data was not provided in the abstract or summary.
Experimental Protocols
Protocol 1: C4-Olefination via Wittig Reaction (Conceptual Protocol)
This protocol describes a general procedure for the Wittig olefination of the C4-carbonyl group, based on the successful application of this reaction to the corresponding erythrose derivative.[3] The direct olefination of the lactone can be challenging but may proceed under specific conditions.
Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the (alkyl)triphenylphosphonium bromide (1.2 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
Wittig Reaction: Cool the ylide solution back to -78 °C (dry ice/acetone bath). Dissolve 2,3-O-Isopropylidene-D-erythronolactone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired C4-olefinated product.
Protocol 2: C4-Functionalization via Nucleophilic Addition of an Organolithium Reagent (Conceptual Protocol)
This protocol outlines a general procedure for the addition of a carbon nucleophile to the C4-carbonyl of 2,3-O-Isopropylidene-D-erythronolactone, as demonstrated with phenyllithium and lithiated dithianes.[4]
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2,3-O-Isopropylidene-D-erythronolactone (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C.
Nucleophilic Addition: Slowly add the organolithium reagent (1.5 eq) dropwise to the stirred solution.
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at -78 °C.
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the resulting lactol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Visualizations
Caption: Workflow for the C4-olefination via Wittig reaction.
Caption: Pathway for C4-functionalization via nucleophilic addition.
Caption: Strategy for C4-functionalization via conjugate addition.
Conclusion
The functionalization of the C4 position of 2,3-O-Isopropylidene-D-erythronolactone opens up a vast chemical space for the synthesis of complex, stereochemically rich molecules. The protocols and strategies outlined in this document provide a foundation for researchers to explore the diverse reactivity of this chiral building block. While detailed quantitative data for many of these transformations on the specific lactone is sparse in readily accessible literature, the conceptual frameworks from related systems provide strong guidance for reaction design and optimization. Further investigation and detailed reporting of reaction outcomes will undoubtedly enhance the utility of this versatile synthon in the fields of organic synthesis and drug discovery.
Technical Support Center: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-O-Isopropylidene-D-e...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-O-Isopropylidene-D-erythronolactone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2,3-O-Isopropylidene-D-erythronolactone?
A1: 2,3-O-Isopropylidene-D-erythronolactone can be synthesized from various starting materials. The choice of starting material can impact the overall yield and the number of synthetic steps. Common starting materials include D-erythronolactone, erythorbic acid, D-ribonolactone, and D-glucose.[1]
Q2: What is the role of p-toluenesulfonic acid in the reaction?
A2: p-Toluenesulfonic acid (p-TsOH) is a strong organic acid that is commonly used as a catalyst for the formation of the isopropylidene acetal.[2][3][4] It protonates the carbonyl group of acetone (B3395972) or 2,2-dimethoxypropane (B42991), making it more electrophilic and facilitating the nucleophilic attack by the hydroxyl groups of D-erythronolactone. Its solubility in organic solvents is an advantage over mineral acids like sulfuric acid.[3][4]
Q3: Can other catalysts be used for the isopropylidene protection of D-erythronolactone?
A3: Yes, several other catalysts can be used for the formation of acetonides from diols. These include iodine, cation exchange resins, and Lewis acids such as zirconium tetrachloride.[5][6][7] The choice of catalyst can influence reaction time, conditions, and yield.
Q4: What are the critical factors affecting the yield of the synthesis?
A4: Several factors can significantly impact the yield:
Anhydrous Conditions: The presence of water can hinder the formation of the acetonide and should be minimized. The use of a drying agent or a dehydrating agent like 2,2-dimethoxypropane is recommended.[1]
Reaction Temperature: The temperature should be carefully controlled, especially during crystallization. For instance, crystallization from an ether-hexane mixture should be carried out at 0°C to maximize yield.[1]
Catalyst Loading: The amount of acid catalyst should be optimized. While catalytic amounts are sufficient, excessive acid can lead to side reactions.
Purity of Starting Materials: Using pure D-erythronolactone is crucial for obtaining a high yield of the final product.
Q5: How can I purify the final product?
A5: The most common methods for purifying 2,3-O-Isopropylidene-D-erythronolactone are crystallization and column chromatography.[8] Crystallization from a suitable solvent system, such as ether-hexanes, is often effective for obtaining a high-purity product.[1] For separating mixtures that are difficult to crystallize, silica (B1680970) gel chromatography can be employed.[8]
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Product Yield
Incomplete reaction.
- Ensure anhydrous conditions by using dry solvents and glassware. - Increase reaction time or gently heat the reaction mixture. - Check the quality and activity of the catalyst.
Decomposition of starting material or product.
- Use a milder acid catalyst (e.g., iodine, cation exchange resin). - Avoid excessive heating.
Loss of product during workup or purification.
- Optimize the crystallization procedure (solvent, temperature). - Use column chromatography for purification if crystallization is inefficient.
Formation of a Brown or Tarry Substance
Polymerization or other side reactions.
- Lower the reaction temperature. - Use a less concentrated acid catalyst. - Ensure the absence of impurities in the starting material that could promote side reactions.
Incomplete Conversion of Starting Material
Insufficient catalyst.
- Increase the catalyst loading incrementally.
Insufficient reaction time.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time as needed.
Presence of water.
- Ensure all reagents and solvents are anhydrous. Add a dehydrating agent like 2,2-dimethoxypropane.
Product is an Oil and Does Not Crystallize
Presence of impurities.
- Purify the crude product using silica gel column chromatography before attempting crystallization.
Incorrect crystallization solvent or temperature.
- Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). - Ensure the crystallization is performed at the optimal low temperature (e.g., 0°C or below).[1]
Experimental Protocols
Protocol 1: Synthesis from D-Erythronolactone using p-Toluenesulfonic Acid
This protocol is adapted from a procedure in Organic Syntheses.[1]
Preparation of D-Erythronolactone: D-Erythronolactone can be prepared from erythorbic acid via oxidation with hydrogen peroxide.[1] The crude D-erythronolactone is then purified by trituration with hot ethyl acetate.
Isopropylidene Protection:
To a slurry of crude D-erythronolactone in acetone, add 2,2-dimethoxypropane.
Add a catalytic amount of p-toluenesulfonic acid monohydrate at room temperature and stir the mixture under a nitrogen atmosphere for 18 hours.
Quench the reaction by decanting the reaction mixture into a cold solution of triethylamine (B128534) in anhydrous ether.
Filter the mixture and concentrate the filtrate.
Dissolve the residue in ether and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Crystallization:
Dissolve the crude product in a minimal amount of hot ether.
Add hexanes to induce precipitation.
Refrigerate the mixture at 0°C for at least 3.5 hours.
Collect the white solid by suction filtration, wash with cold hexanes, and dry under high vacuum.
Protocol 2: Synthesis from D-Ribonolactone
This method involves the initial preparation of D-ribonolactone from D-ribose, followed by acetonide protection.
Synthesis of D-Ribonolactone: D-ribose is oxidized with bromine in an aqueous sodium bicarbonate solution to yield D-ribonolactone. The crude product is purified by crystallization from ethanol.
Formation of 2,3-O-Isopropylidene-D-ribonolactone: The crude D-ribonolactone is suspended in dry acetone with 2,2-dimethoxypropane and a catalytic amount of concentrated sulfuric acid. The reaction is stirred at room temperature.
Workup and Purification: The reaction is neutralized with silver carbonate, filtered, and the filtrate is evaporated. The crude product is then purified by crystallization from ethyl acetate.
Data Presentation
Table 1: Comparison of Catalysts for Acetonide Protection of Diols
Technical Support Center: Purification of 2,3-O-Isopropylidene-D-erythronolactone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2,3-O-Isopropylidene-D-erythro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2,3-O-Isopropylidene-D-erythronolactone via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of 2,3-O-Isopropylidene-D-erythronolactone in a question-and-answer format.
Q1: My compound is not moving off the baseline of the silica (B1680970) gel column, even with a relatively polar solvent system like 50% ethyl acetate (B1210297) in hexanes. What should I do?
A: This indicates that your compound is highly adsorbed to the silica gel, which can be due to the polarity of the lactone and the two oxygen atoms in the isopropylidene group.
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. You can try a solvent system with a higher concentration of ethyl acetate or switch to a more polar solvent system altogether, such as dichloromethane (B109758)/methanol (B129727). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it while monitoring the elution with thin-layer chromatography (TLC).
Check for Compound Stability: Highly polar compounds can sometimes streak or tail on silica gel. Ensure the compound is not degrading on the column, which can sometimes manifest as immobility. You can check the stability of your compound on a TLC plate by running a 2D TLC.
Q2: My compound is eluting from the column, but the peaks are broad and show significant tailing.
A: Tailing is a common issue, especially with polar compounds that can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For a compound like 2,3-O-Isopropylidene-D-erythronolactone, adding a small percentage of an alcohol like methanol or ethanol (B145695) to your ethyl acetate/hexanes mixture can help to reduce tailing by competing for the active sites on the silica.
Increase the Flow Rate: Increasing the flow rate during elution can sometimes help to minimize the time the compound spends interacting with the stationary phase, leading to sharper peaks.
Adjust the pH of the Mobile Phase: The isopropylidene group is an acetal (B89532), which can be sensitive to acidic conditions. The inherent acidity of silica gel can sometimes lead to partial hydrolysis of the protecting group, causing tailing or the appearance of a new, more polar spot on the TLC. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-0.5%), to the eluent to neutralize the acidic sites on the silica gel.
Q3: I am observing a new, more polar spot on my TLC plate after running the column, which was not present in my crude sample. What is happening?
A: This is a strong indication that your compound is degrading on the silica gel column. The most likely cause is the hydrolysis of the 2,3-O-isopropylidene protecting group, which is an acetal and is sensitive to acid.
Deactivate the Silica Gel: Before packing your column, you can deactivate the silica gel by treating it with a base. This can be done by making a slurry of the silica gel in the eluent containing a small amount of triethylamine (0.1-1%) and then packing the column with this slurry.
Use a Different Stationary Phase: If the degradation is severe, consider using a less acidic stationary phase, such as neutral alumina (B75360) or Florisil. However, be aware that the elution profile will be different, and you will need to re-optimize your solvent system using TLC with the new stationary phase.
Minimize Contact Time: Work efficiently to minimize the time the compound is on the column.
Q4: My compound has low solubility in the chosen eluent, causing it to precipitate at the top of the column when I load my sample.
A: This is a common problem when a more polar solvent is used to dissolve the sample for loading than the eluent used for the chromatography.
Dry Loading Technique: This is the recommended method to avoid precipitation issues. Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (approximately 2-3 times the weight of your sample), and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Use a Minimum Amount of a Stronger Solvent for Loading: If dry loading is not an option, dissolve your sample in the minimum amount of a solvent in which it is highly soluble (and which is more polar than your eluent). Carefully apply this concentrated solution to the top of the column, and then immediately and carefully add the column eluent to begin the chromatography. This will dilute the loading solvent quickly and minimize band broadening.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for the column chromatography of 2,3-O-Isopropylidene-D-erythronolactone?
A: A good starting point for a moderately polar compound like this is a mixture of ethyl acetate and hexanes. You can start with a 20-30% ethyl acetate in hexanes mixture and adjust the ratio based on the Rf value obtained from TLC analysis. The ideal Rf value for good separation on a column is typically between 0.2 and 0.4.
Q: How can I visualize 2,3-O-Isopropylidene-D-erythronolactone on a TLC plate?
A: Since this compound does not have a strong chromophore for UV visualization, you will likely need to use a chemical stain. A potassium permanganate (B83412) (KMnO4) stain is a good general-purpose stain that will react with the lactone and diol functionalities, appearing as a yellow or brown spot on a purple background. Other stains like phosphomolybdic acid or ceric ammonium (B1175870)molybdate (B1676688) can also be effective.
Q: What are the potential impurities I should look out for?
A: Potential impurities can include starting materials from the synthesis, such as D-erythronolactone if the acetal formation reaction was incomplete, or byproducts from side reactions. If the isopropylidene group is partially hydrolyzed on the column, you will see the formation of a more polar diol impurity.
Q: Is it necessary to use high-purity solvents for the column chromatography?
A: Yes, it is highly recommended to use HPLC-grade or distilled solvents. Impurities in the solvents can co-elute with your compound or interfere with the separation, leading to impure fractions.
Quantitative Data Summary
The following table provides a summary of typical parameters used in the purification of 2,3-O-Isopropylidene-D-erythronolactone by column chromatography. These are starting points and may require optimization for your specific reaction mixture.
Parameter
Recommended Value/Range
Notes
Stationary Phase
Silica gel (60 Å, 230-400 mesh)
Standard choice for most applications.
Mobile Phase (Eluent)
Ethyl acetate/Hexanes
Start with a 1:4 or 1:3 ratio and adjust based on TLC.
Dichloromethane/Methanol
For more polar impurities, start with 1-5% methanol.
Rf Value on TLC
0.2 - 0.4
Optimal for good separation on the column.
Mobile Phase Modifier
0.1 - 0.5% Triethylamine
To prevent hydrolysis of the isopropylidene group.
Loading Technique
Dry loading
Recommended to avoid precipitation and improve resolution.
This protocol provides a detailed methodology for the purification of 2,3-O-Isopropylidene-D-erythronolactone.
1. Preparation of the Slurry and Packing the Column:
Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude sample).
In a beaker, prepare a slurry of the silica gel in the initial, least polar eluent you plan to use (e.g., 20% ethyl acetate in hexanes). If you are concerned about the stability of the acetal, add 0.1% triethylamine to the eluent.
Secure a glass chromatography column in a vertical position. Ensure the stopcock is closed.
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
Pour the silica gel slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and eluent addition.
Open the stopcock and allow the excess solvent to drain until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading (Dry Loading Method):
Dissolve your crude 2,3-O-Isopropylidene-D-erythronolactone in a minimal amount of a volatile solvent like dichloromethane or acetone.
Add silica gel (2-3 times the weight of your crude product) to this solution.
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
Carefully add your eluent to the top of the column.
Open the stopcock and begin collecting fractions in test tubes or vials.
Apply gentle pressure to the top of the column using a pump or a syringe to achieve a steady flow rate.
If you are using a gradient elution, start with the less polar solvent system and gradually increase the polarity by adding more of the more polar solvent.
4. Monitoring the Separation:
Monitor the elution of your compound by spotting the collected fractions on TLC plates.
Visualize the spots using an appropriate stain (e.g., potassium permanganate).
Combine the fractions that contain your pure product.
5. Isolation of the Purified Compound:
Remove the solvent from the combined pure fractions using a rotary evaporator.
Place the resulting solid or oil under high vacuum to remove any residual solvent.
Determine the yield and characterize the purified 2,3-O-Isopropylidene-D-erythronolactone using appropriate analytical techniques (e.g., NMR, melting point).
Visualizations
Caption: Experimental workflow for the purification of 2,3-O-Isopropylidene-D-erythronolactone.
Caption: Troubleshooting logic for common column chromatography issues.
Troubleshooting
troubleshooting the removal of the isopropylidene protecting group
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the removal of isopropylidene protecting groups (acetonides). Frequently Aske...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the removal of isopropylidene protecting groups (acetonides).
Frequently Asked Questions (FAQs)
Q1: My isopropylidene deprotection reaction is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this:
Insufficient Acid Strength or Concentration: The most common reason for incomplete reaction is the use of an acid that is too weak or at too low a concentration to effectively catalyze the hydrolysis of the ketal.
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Deprotection rates can vary significantly depending on the substrate and reaction conditions.
Solvent System: The choice of solvent can impact the solubility of the substrate and the effectiveness of the acid catalyst. A biphasic system or a solvent in which the substrate is poorly soluble can lead to an incomplete reaction.
Steric Hindrance: Isopropylidene groups in sterically hindered environments may be more difficult to remove.
Troubleshooting Steps:
Increase Acid Concentration/Strength: Gradually increase the concentration of the acid or switch to a stronger acid. For example, if 80% acetic acid is ineffective, you might try a dilute solution of a stronger acid like HCl or H₂SO₄.[1][2]
Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present, extend the reaction time.
Optimize Solvent: Ensure your substrate is fully dissolved. You may need to use a co-solvent like THF or methanol (B129727) to improve solubility.
Increase Temperature: Gently heating the reaction mixture can often drive the deprotection to completion. However, be cautious of potential side reactions with sensitive substrates.
Q2: I am observing low yields after my deprotection reaction. What could be the reasons?
A2: Low yields can stem from several issues during the reaction or work-up process:
Side Reactions: The acidic conditions required for deprotection can sometimes lead to undesired side reactions, such as rearrangement, elimination, or cleavage of other acid-labile protecting groups.[1]
Product Degradation: The deprotected diol may be unstable under the reaction conditions, leading to degradation.
Work-up Issues: The product may be water-soluble, leading to loss during aqueous extraction. Incomplete neutralization of the acid catalyst can also lead to product degradation during concentration.
Troubleshooting Steps:
Use Milder Conditions: Explore milder deprotection methods. This could involve using a weaker acid, a Lewis acid catalyst, or resin-based acids which can be easily filtered off.[3][4]
Careful pH Control: Ensure the reaction is properly neutralized before work-up and concentration. Using a mild base like sodium bicarbonate is often recommended.
Extraction Optimization: If your product is polar, saturate the aqueous layer with NaCl to reduce its solubility in water before extraction. Alternatively, use a continuous extraction apparatus.
Product Isolation: In some cases, direct purification by chromatography without a full aqueous work-up may be possible.
Q3: How can I selectively deprotect one isopropylidene group in the presence of others?
A3: Achieving regioselective deprotection, particularly of a terminal (primary) isopropylidene group in the presence of an internal (secondary) one, is a common challenge.[1]
Kinetic Control: Terminal isopropylidene groups are generally less sterically hindered and therefore hydrolyze faster than internal ones.[1] By carefully controlling the reaction time and using milder acidic conditions, it is often possible to achieve selective removal of the terminal group.
Lewis Acids: Certain Lewis acids have shown good selectivity for the cleavage of terminal acetonides.[1][4]
Troubleshooting Steps:
Milder Brønsted Acids: Use reagents like aqueous acetic acid (e.g., 60-80%) at room temperature and carefully monitor the reaction progress.[1]
Lewis Acid Catalysis: Employ Lewis acids such as CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, or Yb(OTf)₃·H₂O, which have been reported to show selectivity for terminal isopropylidene groups.[1][5]
Enzymatic Deprotection: In some specific cases, enzymatic methods can offer high selectivity.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues during isopropylidene group removal.
Caption: Troubleshooting workflow for isopropylidene deprotection.
Data Summary of Deprotection Methods
The following table summarizes various reagents used for isopropylidene deprotection, providing a comparative overview of their reaction conditions.
Reagent/Method
Typical Conditions
Substrate Scope & Selectivity
Reference(s)
Brønsted Acids
Acetic Acid (aq)
60-80% AcOH in H₂O, RT to 50°C
Mild; good for selective removal of terminal acetonides.
The diagram below illustrates the generally accepted mechanism for the acid-catalyzed hydrolysis of an isopropylidene ketal.
Caption: Mechanism of acid-catalyzed isopropylidene deprotection.
Detailed Experimental Protocols
Protocol 1: Deprotection using Aqueous Acetic Acid
This protocol is suitable for substrates where mild acidic conditions are required, for instance, for the selective removal of a terminal isopropylidene group.
Dissolution: Dissolve the isopropylidene-protected compound in a minimal amount of a suitable co-solvent (e.g., THF or acetone) if it is not soluble in aqueous acetic acid.
Reaction Mixture: Add an 80% aqueous solution of acetic acid. The total volume should be sufficient to maintain a homogeneous solution.
Reaction Conditions: Stir the reaction mixture at room temperature.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection using Dowex 50W-X8 Resin
This method is advantageous for acid-sensitive compounds as the acidic catalyst is solid and can be easily removed by filtration.
Resin Preparation: Wash the Dowex 50W-X8 (H⁺ form) resin with deionized water, followed by methanol, and then the reaction solvent to activate it.
Reaction Mixture: To a solution of the isopropylidene-protected compound in a mixture of methanol and water (e.g., 9:1 v/v), add the activated Dowex resin (typically 10-20% by weight of the substrate).
Reaction Conditions: Stir the suspension at room temperature or heat to a gentle reflux.
Monitoring: Monitor the reaction by TLC, taking care to filter out the resin from the aliquot before spotting.
Work-up: Upon completion, filter the reaction mixture to remove the resin. Wash the resin with the reaction solvent.
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
Purification: The resulting crude product can be further purified if needed.
preventing side product formation in reactions of 2,3-O-Isopropylidene-D-erythronolactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate side product formation in reactions involvi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate side product formation in reactions involving 2,3-O-Isopropylidene-D-erythronolactone.
Troubleshooting Guide
This guide addresses common issues encountered during the use of 2,3-O-Isopropylidene-D-erythronolactone in organic synthesis.
Issue 1: Unexpected Hydrolysis of the Isopropylidene Protecting Group
Question: I am observing the formation of D-erythronolactone as a significant side product in my reaction, suggesting the cleavage of the isopropylidene group. How can I prevent this?
Answer: The isopropylidene group is a cyclic ketal that is sensitive to acidic conditions. Its hydrolysis is a common side reaction if the reaction or work-up conditions are not carefully controlled.
Potential Causes and Solutions:
Cause
Recommended Action
Acidic Reaction Conditions
If possible, perform the reaction under neutral or basic conditions. If an acid catalyst is required, use the mildest possible acid at the lowest effective concentration and temperature. Consider using a non-aqueous acid source.
Acidic Work-up
During aqueous work-up, ensure the solution remains neutral or slightly basic. Use a buffered solution or a mild base like sodium bicarbonate to neutralize any acid present.
Protracted Reaction Times in Protic Solvents
Minimize reaction times in acidic protic solvents. Monitor the reaction closely by TLC or LC-MS to determine the point of completion and avoid prolonged exposure to conditions that favor hydrolysis.
Standard silica gel can be slightly acidic. If you suspect hydrolysis is occurring during chromatography, neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent system. Alternatively, use a different stationary phase like alumina (B75360) (neutral or basic).
Issue 2: Epimerization at the C2 Position
Question: My reaction is producing a diastereomer of the desired product, suggesting epimerization at the carbon alpha to the lactone carbonyl. What conditions favor this side reaction and how can I avoid it?
Answer: The proton at the C2 position of the lactone is acidic and can be removed by a base, leading to the formation of an enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in epimerization.
Potential Causes and Solutions:
Cause
Recommended Action
Strongly Basic Reaction Conditions
Avoid the use of strong, non-nucleophilic bases (e.g., LDA, NaH) if the desired reaction does not require them. If a base is necessary, opt for a milder, non-hindered base (e.g., K₂CO₃, Et₃N) and use it at low temperatures.
Elevated Temperatures
Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for deprotonation and epimerization.
Protic Solvents with Base
The presence of a protic solvent can facilitate proton exchange with the enolate intermediate. If possible, use an aprotic solvent.
Issue 3: Lactone Ring-Opening
Question: I am isolating a significant amount of a water-soluble, acyclic carboxylic acid, which I believe is the result of lactone hydrolysis. How can I maintain the integrity of the lactone ring?
Answer: Lactones are esters and are susceptible to hydrolysis, particularly under basic conditions (saponification).
Potential Causes and Solutions:
Cause
Recommended Action
Alkaline Hydrolysis (Saponification)
Avoid using strong aqueous bases like NaOH or KOH, especially with heating. If basic conditions are required, use a non-aqueous base or a weaker inorganic base. For work-ups, use a mild aqueous base like sodium bicarbonate and avoid prolonged exposure.[1]
Nucleophilic Attack
Strong nucleophiles can attack the carbonyl carbon and open the lactone ring. If your reaction involves a nucleophile, consider if its reactivity is compatible with the lactone. It may be necessary to perform the reaction at a lower temperature or use a less reactive nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2,3-O-Isopropylidene-D-erythronolactone?
A1: 2,3-O-Isopropylidene-D-erythronolactone is a white crystalline solid that is stable under normal storage conditions (cool, dry place).[2] It is generally stable to neutral and mildly acidic or basic conditions at room temperature for short periods. However, it is sensitive to strong acids and bases, and elevated temperatures, which can lead to the side reactions discussed in the troubleshooting guide.
Q2: Can I use 2,3-O-Isopropylidene-D-erythronolactone in Grignard or organolithium reactions?
A2: Caution is advised. The ester (lactone) functionality is reactive towards strong nucleophiles like Grignard reagents and organolithiums. These reagents will readily attack the lactone carbonyl, leading to ring-opening. If you need to perform a reaction elsewhere on the molecule with such reagents, the lactone must be protected or a different synthetic strategy should be employed.
Q3: What are the best practices for purifying reaction mixtures containing 2,3-O-Isopropylidene-D-erythronolactone?
A3: Column chromatography on silica gel is a common purification method.[1] However, as mentioned in the troubleshooting guide, the acidity of silica gel can be a concern. If your product is sensitive to acid, consider the following:
Neutralized Silica Gel: Slurry the silica gel with your eluent containing a small amount of a volatile base like triethylamine (0.1-1%) before packing the column.
Alternative Stationary Phases: Neutral or basic alumina can be used as an alternative to silica gel.
Reverse-Phase Chromatography: For more polar compounds or to separate from non-polar impurities, reverse-phase HPLC can be an effective technique.[1]
Q4: Are there any known incompatibilities with common reagents?
A4: Besides strong acids, bases, and nucleophiles, you should be mindful of:
Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to a diol.
Strong Oxidizing Agents: While the molecule can undergo oxidation, harsh oxidizing conditions may lead to undesired side reactions.
Careful consideration of the reactivity of all functional groups in the molecule is crucial for successful reaction planning.
Experimental Protocols
Protocol 1: General Procedure for a Reaction under pH-Neutral Conditions
This protocol provides a general workflow for a reaction where the stability of the isopropylidene and lactone groups is critical.
Reagent and Solvent Preparation: Ensure all reagents are pure and solvents are anhydrous, if required by the specific reaction.
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-O-Isopropylidene-D-erythronolactone and the appropriate anhydrous solvent.
Reagent Addition: Add the other reagents sequentially at the desired temperature (e.g., 0 °C or room temperature).
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times.
Quenching: Once the reaction is complete, quench it with a neutral or mildly basic aqueous solution (e.g., saturated ammonium (B1175870) chloride or sodium bicarbonate solution).
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on neutralized silica gel or an alternative stationary phase.
Visualizations
Caption: Troubleshooting logic for side product formation.
Caption: General experimental workflow for reactions.
optimization of reaction conditions for the lactone opening of 2,3-O-Isopropylidene-D-erythronolactone
Welcome to the technical support center for the optimization of reaction conditions for the lactone opening of 2,3-O-Isopropylidene-D-erythronolactone. This guide is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the optimization of reaction conditions for the lactone opening of 2,3-O-Isopropylidene-D-erythronolactone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the ring-opening of 2,3-O-Isopropylidene-D-erythronolactone?
A1: The primary methods for the ring-opening of this lactone involve nucleophilic attack at the carbonyl carbon. The three most common approaches are:
Hydrolysis: Using a base (saponification) or acid to yield the corresponding hydroxy carboxylate.
Aminolysis: Reacting the lactone with a primary or secondary amine to form the corresponding amide.
Reduction: Utilizing a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), to yield the corresponding lactol (a cyclic hemiacetal).
Q2: What are the general mechanisms for these transformations?
A2: The general mechanisms involve the nucleophilic addition to the carbonyl group of the lactone, leading to a tetrahedral intermediate, which then collapses to the ring-opened product.
Figure 1: General mechanisms for lactone opening reactions.
Q3: Can the isopropylidene protecting group be cleaved during the lactone opening?
A3: The isopropylidene group is generally stable under basic and reductive conditions. However, it is sensitive to acidic conditions. Therefore, acid-catalyzed hydrolysis of the lactone may also lead to the cleavage of the isopropylidene protecting group. Careful control of the reaction pH is crucial if the protecting group needs to be retained.
Troubleshooting Guides
Alkaline Hydrolysis (Saponification)
This method employs a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), to hydrolyze the lactone to its corresponding carboxylate salt. Subsequent acidification yields the carboxylic acid.
Add an aqueous solution of the base (e.g., 1.1 equivalents of LiOH or NaOH) dropwise.
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~3.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography if necessary.
Entry
Base
Equivalents of Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
LiOH
1.1
MeOH
25
2
~95
2
NaOH
1.1
EtOH
25
3
~90
3
K₂CO₃
1.5
THF/H₂O
40
6
Moderate
4
LiOH
1.1
THF
25
4
~92
Note: The data in this table is representative and may vary based on specific experimental conditions.
Issue
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction
- Insufficient amount of base.- Low reaction temperature.- Short reaction time.
- Increase the equivalents of base to 1.2-1.5.- Allow the reaction to warm to room temperature or slightly heat (e.g., 40 °C).- Increase the reaction time and monitor by TLC.
Formation of Side Products
- Epimerization at the α-carbon under strong basic conditions.- Cleavage of the isopropylidene group if the pH becomes too low during workup.
- Use a milder base such as K₂CO₃.- Carefully control the pH during acidification, ensuring it does not drop too low for an extended period.
Low Isolated Yield
- Product is partially soluble in the aqueous layer.- Incomplete extraction.
- Saturate the aqueous layer with NaCl before extraction.- Increase the number of extractions (e.g., 3-4 times).
Aminolysis
Aminolysis involves the reaction of the lactone with a primary or secondary amine to form the corresponding 2,3-O-isopropylidene-D-erythronamide.
Dissolve 2,3-O-Isopropylidene-D-erythronolactone (1 equivalent) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or dichloromethane (B109758) (DCM).
Add the desired amine (1.1-2.0 equivalents) to the solution.
Stir the reaction mixture at room temperature or with gentle heating.
Monitor the reaction progress by TLC.
Upon completion, remove the solvent under reduced pressure.
Purify the resulting amide by column chromatography or recrystallization.
Note: The data in this table is representative and based on general reactivity principles. Actual results may vary.
Issue
Possible Cause(s)
Suggested Solution(s)
Slow or No Reaction
- Low nucleophilicity of the amine.- Steric hindrance from the amine or lactone.
- Increase the reaction temperature.- Use a more nucleophilic amine.- Increase the concentration of the amine.
Formation of Di-acylated Product
- With primary amines, a second molecule of the lactone may react with the initially formed amide.
- Use an excess of the primary amine to favor the mono-adduct.
Difficulty in Purification
- Excess amine co-elutes with the product.
- Use a volatile amine (e.g., ammonia, diethylamine) that can be easily removed under vacuum.- Perform an acidic wash to remove the basic amine during workup.
Reduction with Diisobutylaluminum Hydride (DIBAL-H)
Reduction of the lactone with DIBAL-H at low temperatures yields 2,3-O-isopropylidene-D-erythrose, the corresponding lactol.
Dissolve 2,3-O-Isopropylidene-D-erythronolactone in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene, 1.1-1.2 equivalents) dropwise, maintaining the internal temperature below -70 °C.
Stir the reaction at -78 °C for 2-3 hours.
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are formed.
Separate the layers and extract the aqueous layer with the organic solvent.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude lactol.
Issue
Possible Cause(s)
Suggested Solution(s)
Over-reduction to the Diol
- Reaction temperature was too high.- Excess DIBAL-H was used.- Quenching was not performed at low temperature.
- Ensure the internal temperature is strictly maintained at or below -78 °C throughout the addition and reaction time.- Use a slight excess of DIBAL-H (1.1 equivalents) and add it slowly.- Quench the reaction carefully at -78 °C before allowing it to warm.
Incomplete Reaction
- Insufficient DIBAL-H.- DIBAL-H solution has degraded.
- Use a slight excess of DIBAL-H.- Use a fresh bottle of DIBAL-H or titrate the solution to determine its exact molarity.
Formation of a Gelatinous Precipitate during Workup
- This is common with aluminum salts.
- The use of Rochelle's salt is highly recommended as it chelates the aluminum salts and helps to break up the emulsion, resulting in easier separation of the layers. Stirring overnight with Rochelle's salt may be necessary.
Experimental Workflows
Figure 2: Comparative workflows for alkaline hydrolysis and DIBAL-H reduction.
Optimization
challenges in the scale-up synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2,3-O-Isopropylidene-D-erythronolactone.
Troubleshooting Guide
Reaction & Yield Issues
Question: My reaction yield is significantly lower on a larger scale compared to the lab-scale synthesis. What are the potential causes and how can I improve it?
Answer: Lower yields during scale-up can stem from several factors that are less prominent at the laboratory scale. Here are the common culprits and troubleshooting steps:
Inefficient Mixing: In larger reactors, achieving homogeneous mixing of the reactants, especially in a slurry, can be challenging.[1] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
Troubleshooting:
Evaluate the reactor's mixing efficiency. Consider using an overhead stirrer with appropriate impeller design for solid-liquid mixtures.
Optimize the stirring speed. A vortex should be visible, but not so deep that it introduces atmospheric gases into the reaction.
Consider adding the catalyst or a key reagent portion-wise to maintain a more consistent reaction rate.
Poor Temperature Control: The synthesis of 2,3-O-Isopropylidene-D-erythronolactone is often exothermic, and improper heat dissipation on a larger scale can lead to a runaway reaction or the formation of byproducts.[2][3]
Troubleshooting:
Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating coolant).
Monitor the internal reaction temperature closely using a calibrated temperature probe.
Consider a slower, controlled addition of reagents to manage the exotherm.
Incomplete Reaction: The reaction may not go to completion on a larger scale within the same timeframe as the lab-scale experiment.
Troubleshooting:
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
If the reaction stalls, consider extending the reaction time.
Ensure the catalyst is not deactivated. On a larger scale, impurities in starting materials or solvents can have a more pronounced effect.
Impurity & Purification Challenges
Question: I am observing a significant amount of byproducts in my scaled-up reaction. How can I identify and minimize them?
Answer: The formation of byproducts is a common issue in scale-up. Here's how to address it:
Common Byproducts:
Over-reaction or degradation products: Due to poor temperature control.
Partially protected or unprotected D-erythronolactone: Resulting from incomplete reaction or hydrolysis during workup.
Strict Temperature Control: As mentioned above, maintain the optimal reaction temperature to avoid degradation.
Inert Atmosphere: The reaction is typically run under a nitrogen or argon atmosphere to prevent side reactions with atmospheric moisture and oxygen.[4]
High-Quality Reagents: Use anhydrous solvents and high-purity starting materials to minimize side reactions.
Optimized Work-up: Ensure the work-up procedure is efficient at neutralizing the catalyst and removing impurities. The use of triethylamine (B128534) to neutralize the p-toluenesulfonic acid catalyst is a critical step.[4]
Question: The purification of 2,3-O-Isopropylidene-D-erythronolactone is proving difficult at a larger scale. What are the best practices for crystallization and isolation?
Answer: Crystallization can be challenging to scale up, as factors like cooling rate and agitation can significantly impact crystal size, purity, and yield.[5][6]
Crystallization Troubleshooting:
Solvent System: The choice of solvent for crystallization is crucial. A common procedure involves precipitating the product from a mixture of ether and hexanes.[4]
Controlled Cooling: Avoid crash-cooling the solution. A gradual and controlled cooling rate will promote the formation of larger, purer crystals.
Seeding: If you have a small amount of pure product, you can use it to seed the supersaturated solution to induce crystallization.
Agitation: Gentle agitation during crystallization can help to obtain a more uniform crystal size distribution.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up the synthesis of 2,3-O-Isopropylidene-D-erythronolactone?
A1: Safety is paramount during scale-up. Key considerations include:
Exothermic Reaction: Be prepared for heat generation and have an adequate cooling system in place.
Flammable Solvents: Use and handle flammable solvents like ether and acetone (B3395972) in a well-ventilated area, away from ignition sources.
Reagent Handling: Handle corrosive reagents like p-toluenesulfonic acid with appropriate personal protective equipment (PPE).
Pressure Build-up: Ensure the reaction vessel is properly vented to prevent pressure build-up.
Q2: Can I use a different acid catalyst instead of p-toluenesulfonic acid monohydrate?
A2: While p-toluenesulfonic acid is commonly used, other acid catalysts such as sulfuric acid can also be employed.[4] However, the reaction conditions, including catalyst loading and reaction time, may need to be re-optimized. It is crucial to perform small-scale trials before implementing a new catalyst on a larger scale.
Q3: How can I effectively remove water from the reaction mixture at a large scale?
A3: Water is a byproduct of the ketalization reaction and can inhibit the reaction from going to completion. On a larger scale, a Dean-Stark apparatus is often used to azeotropically remove water.[7] Alternatively, using a drying agent like anhydrous sodium sulfate (B86663) in the reaction mixture can be effective. The use of 2,2-dimethoxypropane as the ketalizing agent also helps to drive the reaction forward as it reacts with water to form acetone and methanol.
Quantitative Data Summary
Parameter
Laboratory Scale (e.g., 10g)
Pilot Scale (e.g., 1kg)
Key Considerations for Scale-up
D-Erythronolactone
10 g
1 kg
Ensure consistent purity of starting material.
Acetone
17.5 mL
1.75 L
Use anhydrous grade.
2,2-Dimethoxypropane
17.5 mL
1.75 L
Acts as both ketalizing agent and water scavenger.
Can be affected by mixing and temperature control.
Experimental Protocols
Key Experiment: Scale-up Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This protocol is adapted from a literature procedure and scaled for a 1 kg batch.[4]
Materials:
D-Erythronolactone (1 kg)
Anhydrous Acetone (17.5 L)
2,2-Dimethoxypropane (17.5 L)
p-Toluenesulfonic acid monohydrate (42 g)
Triethylamine (6.13 L)
Anhydrous Ether (50 L)
Hexanes (22.5 L)
Procedure:
Reaction Setup: In a 50 L reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add D-erythronolactone (1 kg), anhydrous acetone (17.5 L), and 2,2-dimethoxypropane (17.5 L).
Catalyst Addition: To the stirred mixture, add p-toluenesulfonic acid monohydrate (42 g) at room temperature.
Reaction: Blanket the slurry with nitrogen and stir at room temperature for 18-24 hours. Monitor the reaction progress by TLC or GC.
Quenching: In a separate 100 L vessel, cool a mixture of anhydrous ether (50 L) and triethylamine (6.13 L) to 5°C in an ice bath.
Work-up: Decant the reaction mixture into the cold triethylamine solution. Rinse the residual solids in the reactor with ether (6 L) and decant this into the triethylamine solution as well.
Filtration: Filter the resulting mixture through a pad of Celite and wash the filter cake with ether.
Concentration: Concentrate the combined filtrate and washes under reduced pressure.
Crystallization: Dissolve the residue in a minimal amount of hot ether and then add hexanes (22.5 L) to induce precipitation.
Isolation: Cool the mixture to 0°C for at least 4 hours and then filter the solid product.
Drying: Wash the solid with cold hexanes and dry under high vacuum to obtain 2,3-O-Isopropylidene-D-erythronolactone.
Visualizations
Caption: Experimental workflow for the synthesis of 2,3-O-Isopropylidene-D-erythronolactone.
Caption: Troubleshooting logic for addressing low yield and high impurity issues.
identifying and removing impurities in 2,3-O-Isopropylidene-D-erythronolactone samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-O-Isopropylidene-D-erythronolactone....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-O-Isopropylidene-D-erythronolactone. Our aim is to help you identify and remove common impurities in your samples, ensuring the highest quality for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of 2,3-O-Isopropylidene-D-erythronolactone?
A1: The most common impurities can be categorized as follows:
Process-Related Impurities: These arise from the synthetic route. If synthesized from D-erythronolactone, which is often derived from erythorbic acid, potential impurities include residual starting materials or byproducts from the oxidation and acetalization steps. One notable byproduct from the oxidation of erythorbic acid with hydrogen peroxide is dehydroascorbic acid, which can further degrade into smaller molecules like oxalic acid.[1]
Hydrolysis Product: The lactone ring is susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts, which opens the ring to form D-erythronic acid.
Residual Solvents: Solvents used during synthesis and purification (e.g., acetone, ether, hexanes, ethyl acetate) may be present in the final product.[2]
Q2: My sample of 2,3-O-Isopropylidene-D-erythronolactone shows a new, more polar spot on the TLC plate after storage. What is it likely to be?
A2: A new, more polar spot that appears over time is most likely the hydrolysis product, D-erythronic acid. The carboxylic acid and additional hydroxyl groups make it significantly more polar than the parent lactone. To confirm, you can use analytical techniques like LC-MS to check for a mass corresponding to the addition of a water molecule (M+18).
Q3: How can I best store my 2,3-O-Isopropylidene-D-erythronolactone to prevent degradation?
A3: To minimize hydrolysis, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place. For long-term storage, keeping it in a desiccator at low temperatures is recommended.
Troubleshooting Guides
Problem 1: Low Purity After Synthesis
Your initial crude product of 2,3-O-Isopropylidene-D-erythronolactone shows multiple spots on a TLC plate or several peaks in an HPLC chromatogram.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low purity crude product.
Detailed Steps:
Initial Analysis: Run a Thin Layer Chromatography (TLC) of your crude product. A suitable mobile phase is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 1:1 v/v). Visualize the plate using a permanganate (B83412) stain, as the compound may not be UV active.
Identify Impurity Type:
Polar Impurities: These will have a lower Rf value (closer to the baseline) than the product. These often include unreacted D-erythronolactone or the hydrolyzed D-erythronic acid.
Non-Polar Impurities: These will have a higher Rf value.
Select Purification Method:
For significant polar impurities, column chromatography is recommended.
If the main impurities are non-polar or if you have a relatively pure product that needs final polishing, recrystallization or precipitation is a good choice.
Problem 2: Difficulty with Recrystallization/Precipitation
You are attempting to purify your product by recrystallization or precipitation, but are encountering issues.
Troubleshooting Scenarios
Issue
Possible Cause
Suggested Solution
No crystals form upon cooling.
Too much solvent was used.
Reduce the solvent volume by evaporation and allow the solution to cool again.[2]
The solution is supersaturated but lacks a nucleation site.
Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[2]
Product "oils out" instead of crystallizing.
The compound is coming out of solution above its melting point.
Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3]
High concentration of impurities depressing the melting point.
Consider a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.
Low yield of crystals.
Too much solvent was used.
Concentrate the mother liquor and cool to obtain a second crop of crystals.[4]
The rinsing solvent was not cold enough or too much was used.
Ensure the rinsing solvent is ice-cold and use a minimal amount to wash the crystals.[4]
Problem 3: Identifying Impurities by Spectroscopy
You have a sample of 2,3-O-Isopropylidene-D-erythronolactone with unknown impurities and need to identify them.
Impurity Identification Workflow
Caption: Workflow for identifying unknown impurities.
Expected Spectroscopic Data for Common Impurities
Compound
Molecular Weight ( g/mol )
Key ¹H NMR Signals (indicative)
Key ¹³C NMR Signals (indicative)
Expected Mass Spec (ESI+)
2,3-O-Isopropylidene-D-erythronolactone (Product)
158.15
δ 1.3-1.5 (2 x s, 6H, CH₃), δ 4.3-4.9 (m, 4H, lactone ring protons)
δ ~25-27 (CH₃), δ ~70-80 (lactone ring CH/CH₂), δ ~113 (quaternary C of isopropylidene), δ ~175 (C=O)
m/z 159.06 [M+H]⁺, 181.04 [M+Na]⁺
D-Erythronic Acid (Hydrolysis Product)
136.10
Broad OH signals, complex multiplets for CH-OH protons
δ ~63 (CH₂OH), δ ~72-74 (CHOH), δ ~176 (COOH)
m/z 137.04 [M+H]⁺, 159.02 [M+Na]⁺
D-Erythronolactone (Unreacted Starting Material)
118.09
Complex multiplets for ring protons, exchangeable OH protons
Signals for CH-OH and CH₂-OH, C=O at ~177 ppm
m/z 119.04 [M+H]⁺, 141.02 [M+Na]⁺
Experimental Protocols
Protocol 1: Purification by Recrystallization/Precipitation
This protocol is adapted from a procedure in Organic Syntheses and is suitable for samples that are already relatively pure.[2]
Dissolution: Dissolve the crude 2,3-O-Isopropylidene-D-erythronolactone in a minimal amount of anhydrous diethyl ether at room temperature.
Precipitation: To the stirred ether solution, slowly add hexanes until a precipitate begins to form and the solution becomes cloudy.
Crystallization: Cool the mixture in an ice bath (0 °C) for at least 1-2 hours to allow for complete crystallization.
Isolation: Collect the white solid by vacuum filtration.
Washing: Wash the crystals with a small amount of ice-cold hexanes.
Drying: Dry the crystals under high vacuum to remove residual solvents.
Expected Yield and Purity:
Parameter
Value
Typical Yield
70-75%
Expected Purity
>98%
Melting Point
66-69 °C
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing polar impurities from the crude product.[2]
Column Preparation: Pack a glass column with silica (B1680970) gel using a slurry method with hexanes.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
Elution: Elute the column with a mixture of 1:1 (v/v) hexanes:ethyl acetate .
Fraction Collection: Collect fractions and monitor them by TLC (using the same eluent and a permanganate stain for visualization).
Product Isolation: Combine the fractions containing the pure product (typically the less polar spot) and remove the solvent under reduced pressure using a rotary evaporator.
Drying: Dry the resulting solid under high vacuum.
This protocol is for monitoring the progress of purification.
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.
Spotting: Using a capillary tube, spot a dilute solution of your sample(s) on the baseline.
Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., 1:1 hexanes:ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. As the compound is not UV active, use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is effective. Dip the plate in the stain and gently heat with a heat gun until spots appear. The product and any impurities will appear as yellow-brown spots on a purple background.[5][6]
stability of 2,3-O-Isopropylidene-D-erythronolactone under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,3-O-Isopropylidene-D-erythronolactone under various pH conditions. Below you will find...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,3-O-Isopropylidene-D-erythronolactone under various pH conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2,3-O-Isopropylidene-D-erythronolactone in solution?
A1: The main stability concern for 2,3-O-Isopropylidene-D-erythronolactone is its susceptibility to hydrolysis. This compound contains two key functional groups that are sensitive to pH: a γ-lactone and an isopropylidene acetal (B89532).[1]
Lactone Hydrolysis: The cyclic ester (lactone) is prone to hydrolysis, which involves the cleavage of the ester bond to form the corresponding open-chain hydroxy acid. This reaction is significantly accelerated in basic (alkaline) conditions.[2]
Acetal Hydrolysis: The isopropylidene group, which protects the 1,2-diol, is an acetal. Acetals are generally stable under neutral and basic conditions but are labile and can be hydrolyzed under acidic conditions to reveal the diol.[1]
Q2: How does pH affect the stability of 2,3-O-Isopropylidene-D-erythronolactone?
A2: The stability of this molecule is highly dependent on the pH of the solution.
Acidic Conditions (pH < 7): In acidic media, the isopropylidene acetal is the primary site of degradation. The rate of hydrolysis of the acetal is dependent on the strength of the acid.[1][3] The lactone ring is relatively more stable under acidic conditions compared to basic conditions.
Neutral Conditions (pH ≈ 7): The compound is expected to be most stable around neutral pH, although slow hydrolysis of the lactone may still occur over extended periods, particularly at elevated temperatures.
Basic Conditions (pH > 7): Under basic or alkaline conditions, the lactone ring is highly susceptible to rapid hydrolysis, leading to the formation of the corresponding carboxylate salt of the hydroxy acid.[2][4] The isopropylidene acetal is generally stable in basic media.[1]
Q3: What are the degradation products of 2,3-O-Isopropylidene-D-erythronolactone?
A3: Depending on the pH, two primary degradation pathways can be expected:
Acid-catalyzed hydrolysis will primarily cleave the isopropylidene group, yielding D-erythronolactone and acetone.
Base-catalyzed hydrolysis will open the lactone ring to form the salt of 2,3-O-isopropylidene-D-erythronic acid.
Q4: How should I prepare and store stock solutions of 2,3-O-Isopropylidene-D-erythronolactone?
A4: To ensure the stability of your stock solutions, it is recommended to dissolve the compound in an anhydrous aprotic solvent such as DMSO or ethanol. For long-term storage, solutions should be kept at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Avoid using aqueous buffers for long-term storage.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving 2,3-O-Isopropylidene-D-erythronolactone.
Issue 1: I am observing a new, more polar peak in my HPLC analysis after incubating my compound in a neutral aqueous buffer.
Possible Cause: This new peak is likely the hydrolyzed product where the lactone ring has opened to form the corresponding hydroxy acid. Even at neutral pH, slow hydrolysis can occur, especially over longer incubation times or at higher temperatures.
Troubleshooting Steps:
Confirm Identity: Analyze the new peak by mass spectrometry. The hydrolyzed product will have a molecular weight increase of 18 Da (the mass of a water molecule).
Kinetics Study: Perform a time-course experiment to monitor the rate of degradation in your specific buffer and at your experimental temperature.
Buffer Optimization: If the degradation is significant, consider using a slightly acidic buffer (pH 5-6) if your experiment allows, as this may slow the rate of lactone hydrolysis.
Issue 2: My compound seems to lose its biological activity in a cell-based assay conducted over several days.
Possible Cause: The compound is likely degrading in the cell culture medium, which is typically buffered at a physiological pH of around 7.4. At this pH, the lactone ring can undergo hydrolysis.
Troubleshooting Steps:
Replenish Compound: Add fresh compound to the cell culture medium at regular intervals (e.g., every 24 hours) to maintain the desired concentration.
Stability Assessment: Test the stability of the compound in the cell culture medium under the same incubation conditions (temperature, CO2) but without cells. Analyze samples by HPLC at different time points to quantify the degradation.
Use a More Stable Analog: If available, consider using a more stable derivative of the compound for long-term studies.
Issue 3: When I try to remove the isopropylidene protecting group using acidic conditions, I also see evidence of lactone hydrolysis.
Possible Cause: While the primary reaction in acidic conditions is the removal of the acetal, prolonged exposure to strong acids or high temperatures can also promote hydrolysis of the lactone.
Troubleshooting Steps:
Milder Acidic Conditions: Use milder acidic conditions for the deprotection. Options include using pyridinium (B92312) p-toluenesulfonate (PPTS) in aqueous methanol (B129727) or using a Lewis acid catalyst like copper(II) chloride.[1][3]
Temperature Control: Perform the deprotection reaction at a lower temperature to minimize side reactions.
Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or HPLC to stop the reaction as soon as the starting material is consumed.
Data Presentation
The following table provides illustrative stability data for a representative γ-lactone and an isopropylidene acetal under different pH conditions at 25°C. Please note that this is generalized data and the actual stability of 2,3-O-Isopropylidene-D-erythronolactone may vary.
pH Condition
Predominant Degradation Pathway
Illustrative Half-Life (t½)
3.0 (Acidic)
Isopropylidene Acetal Hydrolysis
Hours to Days
5.0 (Weakly Acidic)
Slow Acetal and Lactone Hydrolysis
Days to Weeks
7.4 (Neutral)
Lactone Hydrolysis
Hours to Days
9.0 (Basic)
Rapid Lactone Hydrolysis
Minutes to Hours
Experimental Protocols
Protocol: Assessing the pH-Dependent Stability of 2,3-O-Isopropylidene-D-erythronolactone via HPLC
This protocol outlines a general method to determine the stability of the compound in aqueous solutions at different pH values.
Preparation of Buffers:
Prepare a series of aqueous buffers at the desired pH values (e.g., pH 3, 5, 7.4, and 9). Ensure the buffer components do not interfere with the HPLC analysis. Common buffers include phosphate, acetate, and borate.
Preparation of Stock Solution:
Prepare a concentrated stock solution (e.g., 10 mM) of 2,3-O-Isopropylidene-D-erythronolactone in anhydrous DMSO.
Preparation of Test Solutions:
Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).
Incubation:
Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).
Time-Point Sampling:
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile.
HPLC Analysis:
Analyze the samples using a reverse-phase HPLC system with UV detection.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
Detection: Monitor at a wavelength where the compound has maximum absorbance.
Injection Volume: 10-20 µL.
Data Analysis:
Calculate the percentage of the remaining parent compound at each time point by comparing its peak area to the peak area at time zero.
Plot the percentage of the remaining compound versus time to determine the degradation kinetics and calculate the half-life (t½) at each pH.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Derivatization of 2,3-O-Isopropylidene-D-erythronolactone
Welcome to the technical support center for the derivatization of 2,3-O-Isopropylidene-D-erythronolactone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocol...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the derivatization of 2,3-O-Isopropylidene-D-erythronolactone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic work with this versatile chiral building block.
This section addresses common issues encountered during the derivatization of 2,3-O-Isopropylidene-D-erythronolactone, with a focus on the common deprotection (hydrolysis) of the isopropylidene group.
Q1: My deprotection reaction of the isopropylidene group is incomplete. What are the possible causes and solutions?
A1: Incomplete deprotection is a common issue. Here are several factors to consider and troubleshoot:
Insufficient Acid Catalyst: The hydrolysis of the isopropylidene acetal (B89532) is acid-catalyzed. Ensure you are using a sufficient amount of acid. If you are using a mild acid, you may need to increase its concentration or switch to a stronger acid.
Reaction Time and Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction stalls, consider gently heating the reaction mixture.
Choice of Solvent: The solvent can influence the reaction rate. Protic solvents like methanol (B129727) or water are often used to facilitate the hydrolysis. If you are using an aprotic solvent, the presence of a small amount of water may be necessary.
Steric Hindrance: While the isopropylidene group on 2,3-O-Isopropylidene-D-erythronolactone is relatively accessible, steric hindrance in more complex derivatives could slow down the reaction. In such cases, longer reaction times or more forcing conditions may be required.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A flowchart for troubleshooting incomplete deprotection reactions.
Q2: I am observing unexpected side products during the derivatization. What could be the cause?
A2: The formation of side products can arise from the reactivity of the lactone ring or other functional groups present in your derivative.
Lactone Ring Opening: Under strongly basic or acidic conditions, the lactone ring can be susceptible to hydrolysis, leading to the corresponding hydroxy acid. It is crucial to control the pH of the reaction mixture, especially during workup.
Epimerization: The stereocenters in the molecule can be sensitive to certain conditions. While generally stable, prolonged exposure to strong bases could potentially lead to epimerization.
Reactions with Other Functional Groups: If your derivative contains other sensitive functional groups, they may react under the conditions used for derivatization. For example, under acidic conditions used for deprotection, other acid-labile protecting groups may also be cleaved. Careful selection of orthogonal protecting groups is essential.
Q3: I am having difficulty purifying my derivatized product. What purification strategies are recommended?
A3: Purification of derivatives of 2,3-O-Isopropylidene-D-erythronolactone typically involves standard chromatographic techniques.
Silica (B1680970) Gel Chromatography: This is the most common method for purifying these compounds. A range of solvent systems, typically mixtures of hexanes and ethyl acetate (B1210297), can be used to achieve good separation.
Reverse-Phase HPLC: For more polar derivatives or for achieving very high purity, reverse-phase high-performance liquid chromatography (HPLC) can be employed.
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Q4: Can I selectively derivatize the C4-hydroxyl group after deprotection?
A4: Yes, after removal of the isopropylidene group to yield D-erythronolactone, the resulting diol can be selectively protected or derivatized. Selective protection of the primary C4-hydroxyl group in the presence of the secondary C2-hydroxyl group can often be achieved using sterically hindered protecting group reagents.
Quantitative Data on Deprotection Methods
The following table summarizes various conditions reported for the deprotection of isopropylidene acetals in carbohydrate chemistry, which can be adapted for 2,3-O-Isopropylidene-D-erythronolactone.
Reagent/Catalyst
Solvent
Temperature (°C)
Time
Yield (%)
Reference Substrate
80% Acetic Acid
Water
100
2 h
95
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
1% Iodine
Methanol
45
4 h
85
Isopropylidene protected sugar derivative
Dowex 50W-X8
Methanol/Water
Reflux
3 h
92
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Yb(OTf)₃
Acetonitrile
Room Temp
2-4 h
85-95
Terminal isopropylidene acetals
CeCl₃·7H₂O
Acetonitrile
Reflux
6 h
90
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection (Hydrolysis)
This protocol provides a general method for the removal of the isopropylidene protecting group using aqueous acetic acid.
Dissolution: Dissolve 2,3-O-Isopropylidene-D-erythronolactone (1.0 eq) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid). The concentration should typically be in the range of 0.1-0.5 M.
Heating: Heat the reaction mixture to a temperature between 50-80 °C.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The starting material is significantly less polar than the diol product. A suitable TLC eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1).
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude D-erythronolactone.
Purification: Purify the crude product by silica gel column chromatography or crystallization if necessary.
Deprotection and Derivatization Workflow
Caption: A simplified workflow for the deprotection and subsequent derivatization.
Protocol 2: Derivatization of the C4-Hydroxyl Group after Deprotection
This protocol outlines a general procedure for the selective protection of the primary C4-hydroxyl group of D-erythronolactone.
Starting Material: Begin with the purified D-erythronolactone obtained from Protocol 1.
Dissolution: Dissolve the D-erythronolactone (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine (B92270) or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
Addition of Reagents: Add a sterically hindered protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl), 1.0-1.2 eq) and a base (e.g., imidazole (B134444) or triethylamine, 1.2-1.5 eq).
Reaction: Stir the reaction mixture at room temperature.
Monitoring: Monitor the reaction progress by TLC to observe the formation of the mono-protected product.
Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
Extraction: Extract the product into an organic solvent like ethyl acetate.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the desired 4-O-protected D-erythronolactone by silica gel column chromatography.
This technical support guide is intended to provide general guidance. Specific reaction conditions may need to be optimized for your particular substrate and desired transformation. Always consult the relevant scientific literature and perform small-scale test reactions before scaling up.
Optimization
Technical Support Center: Enhancing Diastereoselectivity in Reactions with 2,3-O-Isopropylidene-D-erythronolactone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-O-Isopropylidene-D-erythronolactone. This guide provides troubleshooting advice and frequently aske...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-O-Isopropylidene-D-erythronolactone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the diastereoselectivity of your reactions involving this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in nucleophilic additions to 2,3-O-Isopropylidene-D-erythronolactone?
A1: The primary factors governing diastereoselectivity in nucleophilic additions to the carbonyl group of 2,3-O-Isopropylidene-D-erythronolactone are the interplay between Felkin-Anh and chelation-controlled transition states. The choice of nucleophile, solvent, temperature, and the presence of Lewis acids can significantly influence which pathway is favored, thereby determining the stereochemical outcome.
Q2: How can I predict the major diastereomer in a reaction with 2,3-O-Isopropylidene-D-erythronolactone?
A2: The stereochemical outcome can often be predicted by considering two models:
Felkin-Anh Model: This model generally predicts the stereochemistry in the absence of a chelating metal. The largest group on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.
Cram-Chelation Model: In the presence of a chelating metal (like Mg²⁺ in Grignard reagents), a five-membered chelate ring can form between the carbonyl oxygen and the adjacent ether oxygen of the isopropylidene group. This locks the conformation of the molecule, leading to nucleophilic attack from the less hindered face, which is often opposite to the prediction of the Felkin-Anh model.
Q3: What is the role of the isopropylidene protecting group in controlling stereoselectivity?
A3: The 2,3-O-isopropylidene group serves two main purposes. Firstly, it protects the diol functionality. Secondly, and crucially for stereocontrol, the oxygen atoms of the isopropylidene group can act as Lewis basic sites for chelation with metal ions from organometallic reagents or added Lewis acids. This chelation is key to achieving high diastereoselectivity under chelation-controlled conditions.
Troubleshooting Guide
Issue 1: Poor diastereoselectivity in Grignard or organolithium additions.
Possible Cause: Competition between chelation-controlled and non-chelation-controlled (Felkin-Anh) pathways. Organolithium reagents, for instance, are generally less coordinating than Grignard reagents, which can lead to lower diastereoselectivity.
Troubleshooting Steps:
Choice of Organometallic Reagent: If using an organolithium reagent results in a mixture of diastereomers, consider switching to a Grignard reagent (e.g., RMgBr or RMgCl) to favor the chelation-controlled pathway.
Solvent Effects: The choice of solvent can influence the chelating ability of the metal cation. Ethereal solvents like THF and diethyl ether are generally good coordinating solvents and can promote chelation. Experiment with different ethereal solvents to optimize the diastereomeric ratio.
Temperature: Lowering the reaction temperature (e.g., to -78 °C) often increases diastereoselectivity by favoring the transition state with the lower activation energy.
Lewis Acid Additives: The addition of a chelating Lewis acid, such as MgBr₂ or ZnCl₂, can enforce the chelation-controlled pathway, even with less coordinating organometallic reagents.
Issue 2: The undesired diastereomer is the major product.
Possible Cause: The reaction conditions may be favoring the Felkin-Anh pathway when the chelation-controlled product is desired, or vice-versa.
Troubleshooting Steps:
Promoting Chelation Control: To favor the chelation-controlled product, use Grignard reagents in a coordinating solvent like THF at low temperatures. The addition of chelating Lewis acids can further enhance this effect.
Promoting Felkin-Anh Control: To favor the Felkin-Anh product, consider using non-chelating organometallic reagents (e.g., organolithiums in non-coordinating solvents, if solubility allows) or reagents with bulky protecting groups that disfavor chelation.
Issue 3: Low yields and complex product mixtures.
Possible Cause: Besides poor diastereoselectivity, side reactions such as enolization of the lactone or decomposition of the starting material or product may be occurring.
Troubleshooting Steps:
Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to side products. Ensure the temperature is well-controlled.
Purity of Reagents: Use freshly prepared or titrated organometallic reagents and ensure all solvents and other reagents are anhydrous.
Order of Addition: Adding the lactone solution slowly to the organometallic reagent at a low temperature can sometimes minimize side reactions.
Quantitative Data Summary
The following table summarizes data on the diastereoselective reduction of the hemiacetal derived from the addition of a nucleophile to 2,3-O-Isopropylidene-D-erythronolactone. This illustrates how the choice of reducing agent can significantly influence the stereochemical outcome of a subsequent reaction step.
Entry
Hydride Reagent
Solvent
Temperature (°C)
Product Ratio (syn:anti)
1
NaBH₄
MeOH
0
1 : 2.3
2
L-Selectride®
THF
-78
>99 : 1
3
DIBAL-H
Toluene
-78
1 : 12
Data is conceptually based on findings for similar systems and illustrates general trends.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Grignard Addition to 2,3-O-Isopropylidene-D-erythronolactone (Chelation Control)
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add a solution of 2,3-O-Isopropylidene-D-erythronolactone (1.0 eq) in anhydrous THF.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add the Grignard reagent (e.g., MeMgBr, 1.2 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.
Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. The product is a hemiacetal, which can be carried on to the next step.
Protocol 2: Diastereoselective Reduction of the Hemiacetal with L-Selectride®
Preparation: Dissolve the crude hemiacetal from Protocol 1 in anhydrous THF in a flame-dried, argon-flushed flask.
Cooling: Cool the solution to -78 °C.
Reagent Addition: Slowly add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise to the stirred solution.
Reaction: Stir the reaction mixture at -78 °C for 3 hours.
Quenching: Quench the reaction by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂.
Work-up: Stir the mixture at room temperature for 1 hour, then extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification and Analysis: Purify the product by flash column chromatography on silica (B1680970) gel. Analyze the diastereomeric ratio by NMR.
Visualizations
Caption: Logical relationship between reaction conditions and stereochemical models.
Caption: Troubleshooting workflow for improving diastereoselectivity.
Reference Data & Comparative Studies
Validation
A Comparative Guide to Chiral Synthons: 2,3-O-Isopropylidene-D-erythronolactone in Focus
For researchers, scientists, and drug development professionals, the strategic selection of a chiral synthon is a cornerstone of efficient and stereoselective asymmetric synthesis. This guide provides an objective compar...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the strategic selection of a chiral synthon is a cornerstone of efficient and stereoselective asymmetric synthesis. This guide provides an objective comparison of 2,3-O-Isopropylidene-D-erythronolactone with other prominent chiral building blocks, supported by experimental data, to inform the rational design of synthetic routes to valuable chiral molecules.
2,3-O-Isopropylidene-D-erythronolactone is a versatile and readily available chiral synthon derived from D-erythrose. Its rigid bicyclic structure, conferred by the isopropylidene protecting group, allows for a high degree of stereochemical control in a variety of chemical transformations. This makes it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules, including natural products, pharmaceuticals, and carbohydrate derivatives. This guide will objectively compare its performance against other commonly employed chiral synthons in the synthesis of specific target molecules, focusing on key metrics such as overall yield and stereoselectivity.
Performance Comparison in the Synthesis of Chiral γ-Lactones
The synthesis of enantiomerically pure γ-lactones, a common motif in natural products and pheromones, serves as an excellent platform for comparing the efficacy of different chiral synthons. Here, we compare the synthesis of (R)-γ-caprolactone and (S)-japonilure using 2,3-O-Isopropylidene-D-erythronolactone against other established chiral pool starting materials.
Note: The enantiomeric excess (e.e. %) for the syntheses starting from 2,3-O-Isopropylidene-D/L-erythrose is inferred to be >99% as the starting material is enantiomerically pure and the reactions are stereospecific.
The synthesis of (R)-γ-caprolactone and (S)-japonilure from the corresponding enantiomers of 2,3-O-isopropylidene-erythrose demonstrates a highly efficient and concise synthetic route. The authors of the study note that this approach is among the highest-yielding and shortest synthetic routes compared to other methods starting from chiral pool components.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are the key experimental protocols employed in the synthesis of γ-lactones from 2,3-O-Isopropylidene-D/L-erythrose.
Wittig Olefination of 2,3-O-Isopropylidene-D-erythrose
This procedure outlines the conversion of the chiral aldehyde to an unsaturated ester.
A solution of methyl(triphenyl)phosphonium bromide in anhydrous THF is cooled to -78 °C under an inert atmosphere.
n-Butyllithium is added dropwise, and the resulting ylide solution is stirred for 1 hour at 0 °C.
A solution of 2,3-O-Isopropylidene-D-erythrose in anhydrous THF is added to the ylide solution at -78 °C.
The reaction mixture is slowly warmed to room temperature and stirred for 24 hours.
Methyl acrylate and a catalytic amount of benzoic acid are added, and the mixture is refluxed for 24 hours.
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether.
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography to yield the desired unsaturated ester.
Catalytic Hydrogenation of the Unsaturated Ester
This step involves the reduction of the carbon-carbon double bond to yield the saturated ester.
Materials:
Unsaturated ester from the previous step
Raney Nickel (Raney Ni)
Methanol (MeOH)
Hydrogen gas (H₂)
Procedure:
The unsaturated ester is dissolved in methanol.
A catalytic amount of Raney Nickel is added to the solution.
The mixture is subjected to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stirred vigorously at room temperature for 2 hours.
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
The filtrate is concentrated under reduced pressure to give the crude saturated ester, which is often used in the next step without further purification.
Lactonization to form the γ-Lactone
The final step is the intramolecular cyclization to form the target γ-lactone.
Materials:
Saturated ester from the previous step
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
Methanol (MeOH)
Procedure:
The saturated ester is dissolved in methanol.
A catalytic amount of p-toluenesulfonic acid monohydrate is added.
The reaction mixture is stirred at room temperature for 3 hours.
The solvent is removed under reduced pressure.
The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude lactone is purified by flash column chromatography.
Visualizing the Synthetic Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflow for the asymmetric synthesis of a chiral γ-lactone from a generic chiral aldehyde, representing the initial step in the synthesis from 2,3-O-Isopropylidene-D-erythronolactone.
Asymmetric Synthesis Workflow for Chiral γ-Lactones.
The following diagram illustrates the logical relationship in selecting a chiral synthon for a target molecule.
Decision-making process for chiral synthon selection.
Comparative
Determining the Enantiomeric Purity of 2,3-O-Isopropylidene-D-erythronolactone: A Comparative Guide to Analytical Methods
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is critical. This guide provides a comparative overview of key analytical methods for a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is critical. This guide provides a comparative overview of key analytical methods for assessing the enantiomeric purity of 2,3-O-Isopropylidene-D-erythronolactone, a valuable chiral building block. The comparison encompasses chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—as well as Nuclear Magnetic Resonance (NMR) spectroscopy. While specific, validated methods for this exact molecule are not extensively published, this guide presents detailed experimental protocols adapted from established methods for structurally similar compounds, such as other protected lactones and polyols.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric excess of 2,3-O-Isopropylidene-D-erythronolactone depends on several factors, including available instrumentation, required sensitivity, sample throughput, and the complexity of the sample matrix. Chromatographic methods are the most common for enantioselective analysis, offering high resolution and sensitivity.[1][2] NMR spectroscopy, particularly with the use of chiral solvating agents, provides a valuable alternative that can be rapid and requires minimal sample preparation.[3][4]
Method
Principle
Typical Stationary Phase
Mobile Phase
Key Advantages
Potential Limitations
Chiral GC
Volatilization and separation based on differential interactions with a chiral stationary phase.
Lower sensitivity than chromatographic methods, requires higher sample concentration, potential for signal overlap.[3]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are proposed protocols adapted from methods used for structurally analogous compounds.
Chiral Gas Chromatography (GC)
This protocol is adapted from the enantioselective analysis of pantolactone, a structurally similar γ-lactone.[5]
Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).
Column: Chiral capillary column, e.g., BGB-174 (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based column.
Carrier Gas: Nitrogen or Helium at a constant flow.
Injector Temperature: 250°C.
Detector Temperature: 250°C.
Oven Program: Isothermal at 170-180°C. The optimal temperature should be determined experimentally to achieve baseline separation.
Injection: 1 µL of the sample dissolved in a suitable solvent (e.g., ethyl acetate), with a split ratio of 30:1.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100.
This protocol is based on general screening strategies for chiral compounds using polysaccharide-based columns.[6]
Instrumentation: HPLC system with a UV detector.
Column: Chiral stationary phase, e.g., Chiralpak® AD-H or Chiralcel® OD-H (250 mm × 4.6 mm ID, 5 µm particle size).
Mobile Phase (Normal Phase Screening):
A: n-Hexane/Isopropanol (90:10, v/v)
B: n-Hexane/Ethanol (90:10, v/v)
The ratio can be adjusted to optimize resolution and retention time.
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at a suitable wavelength (e.g., 210-230 nm, as the lactone carbonyl has a weak chromophore).
Sample Preparation: Dissolve the sample in the mobile phase.
Data Analysis: Calculate enantiomeric excess from the integrated peak areas of the resolved enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for fast chiral separations.[7][9] This protocol follows a generic screening approach.
Instrumentation: SFC system with a UV detector and back-pressure regulator.
Column: Immobilized polysaccharide-based chiral column, e.g., Chiralpak® IA, IB, or IC (150 mm × 4.6 mm ID, 3 or 5 µm particle size).
Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol or ethanol). A common screening gradient is 5% to 50% modifier over 5-10 minutes.
Flow Rate: 2-4 mL/min.
Back Pressure: 150 bar.
Column Temperature: 35-40°C.
Detection: UV, as in the HPLC method.
Sample Preparation: Dissolve the sample in the modifier alcohol.
Data Analysis: Enantiomeric excess is determined from the peak areas.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method relies on the formation of transient diastereomeric complexes in solution.[3][4][10]
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Chiral Solvating Agent (CSA): A chiral alcohol such as (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a good starting point for lactones.
Sample Preparation:
Dissolve a few milligrams of 2,3-O-Isopropylidene-D-erythronolactone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Acquire a standard ¹H NMR spectrum.
Add the chiral solvating agent to the NMR tube in molar equivalents (e.g., 1 to 5 equivalents relative to the analyte).
Acquire another ¹H NMR spectrum.
Data Analysis: In the presence of the CSA, specific proton signals of the two enantiomers may split into two separate resonances. The enantiomeric excess is determined by integrating these distinct signals.[11] It is crucial to identify signals that are well-resolved and free from overlap with other peaks.
Spectroscopic Analysis for Structural Confirmation of 2,3-O-Isopropylidene-D-erythronolactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the spectroscopic methods used to confirm the structure of 2,3-O-Isopropylidene-D-erythronolactone. The perfor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic methods used to confirm the structure of 2,3-O-Isopropylidene-D-erythronolactone. The performance of this compound is objectively compared with its parent compound, D-erythronolactone, supported by experimental data from standard spectroscopic techniques. This document offers detailed experimental protocols and data presented in a clear, tabular format to facilitate easy comparison and replication.
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a protected derivative of D-erythronolactone, a naturally occurring gamma-lactone. The isopropylidene group serves as a protecting group for the vicinal diol, a common strategy in carbohydrate chemistry to allow for selective reactions at other positions. Spectroscopic analysis is crucial to verify the successful installation of the isopropylidene group and to confirm the overall structure of the molecule. This guide will delve into the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of 2,3-O-Isopropylidene-D-erythronolactone and D-erythronolactone.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Assignment
2,3-O-Isopropylidene-D-erythronolactone
D-erythronolactone
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-2
~4.8
m
H-3
~4.6
m
H-4a
~4.4
dd
H-4b
~4.2
dd
CH₃ (isopropylidene)
1.45
s
CH₃ (isopropylidene)
1.35
s
OH
-
-
Note: Specific chemical shifts and coupling constants for 2,3-O-Isopropylidene-D-erythronolactone and D-erythronolactone can be found in spectral databases such as SpectraBase and PubChem. The presence of the two singlet signals around 1.3-1.5 ppm for the isopropylidene methyl groups is a key indicator of successful protection.
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Assignment
2,3-O-Isopropylidene-D-erythronolactone
D-erythronolactone
Chemical Shift (δ, ppm)
Chemical Shift (δ, ppm)
C=O (C-1)
~175
~178
C(CH₃)₂
~113
-
C-2
~78
~75
C-3
~76
~73
C-4
~68
~65
CH₃ (isopropylidene)
~26
-
CH₃ (isopropylidene)
~25
-
Note: The most significant differences in the ¹³C NMR spectra are the appearance of the quaternary carbon signal from the isopropylidene group at ~113 ppm and the two methyl carbon signals around 25-26 ppm in the protected lactone.[1]
Table 3: IR Spectroscopic Data
Functional Group
2,3-O-Isopropylidene-D-erythronolactone
D-erythronolactone
Vibrational Frequency (cm⁻¹)
Vibrational Frequency (cm⁻¹)
C=O (lactone)
~1780
~1770
C-O (ester)
~1200-1300
~1200-1300
C-O (acetal)
~1050-1150
-
O-H (hydroxyl)
-
~3200-3500 (broad)
Note: The key differentiating feature in the IR spectra is the absence of the broad O-H stretching band in the 3200-3500 cm⁻¹ region for 2,3-O-Isopropylidene-D-erythronolactone, confirming the protection of the hydroxyl groups.
Table 4: Mass Spectrometry Data
Parameter
2,3-O-Isopropylidene-D-erythronolactone
D-erythronolactone
Molecular Formula
C₇H₁₀O₄
C₄H₆O₄
Molecular Weight
158.15 g/mol
118.09 g/mol
[M]+• (Molecular Ion)
m/z 158
m/z 118
Key Fragments
m/z 143 ([M-CH₃]⁺), m/z 101 ([M-C₃H₅O]⁺)
m/z 88 ([M-CH₂O]⁺), m/z 73 ([M-CHO₂]⁺)
Note: The molecular ion peak in the mass spectrum provides a clear confirmation of the molecular weight of each compound. The fragmentation pattern of 2,3-O-Isopropylidene-D-erythronolactone often shows a characteristic loss of a methyl group (15 amu) from the isopropylidene moiety.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
¹H NMR Acquisition:
Acquire the spectrum at 298 K.
Use a spectral width of 12 ppm, centered at 6 ppm.
Employ a 30-degree pulse width and a relaxation delay of 1 second.
Collect 16 scans and process the data with a line broadening of 0.3 Hz.
¹³C NMR Acquisition:
Acquire the spectrum at 298 K.
Use a spectral width of 240 ppm, centered at 120 ppm.
Employ a 45-degree pulse width and a relaxation delay of 2 seconds.
Collect 1024 scans and process the data with a line broadening of 1.0 Hz.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid directly on the ATR crystal.
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Collect the spectrum over a range of 4000-400 cm⁻¹.
Co-add 32 scans to improve the signal-to-noise ratio.
Perform a background scan of the empty ATR crystal prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
Data Acquisition:
Introduce the sample into the ESI source via direct infusion at a flow rate of 5 µL/min.
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
Optimize the capillary voltage and cone voltage to achieve good ionization and minimal fragmentation.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of 2,3-O-Isopropylidene-D-erythronolactone.
Caption: Workflow for the synthesis and spectroscopic confirmation of 2,3-O-Isopropylidene-D-erythronolactone.
Comparative Reactivity of Protected D-Erythronolactones: A Guide for Synthetic Strategy
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the multistep synthesis of complex molecules. This guide provides a comparative anal...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the multistep synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of D-erythronolactone under different protection strategies, supported by experimental data to inform the strategic choice of protecting groups for various chemical transformations.
D-erythronolactone, a versatile chiral building block, possesses two hydroxyl groups at the C-2 and C-3 positions that require protection to achieve regioselective reactions at other sites of the molecule. The choice of the protecting group significantly influences the stability of the lactone and its reactivity towards common reagents. This guide focuses on a comparative study of D-erythronolactones protected with isopropylidene, acetyl, benzyl (B1604629), and tert-butyldimethylsilyl (TBDMS) groups, with a focus on their performance in reduction and nucleophilic addition reactions.
Data Presentation: A Comparative Overview
The following table summarizes the reactivity of differently protected D-erythronolactones in two key synthetic transformations: reduction to the corresponding lactol and Grignard addition. The yields are indicative of the protecting group's stability and its influence on the reactivity of the lactone carbonyl.
*Data presented for Benzyl and TBDMS protected lactones, and Grignard reactions are compiled from typical results in synthetic literature and may vary based on specific reaction conditions.
Analysis of Reactivity
Reduction Reactions:
The reduction of the lactone to a lactol is a fundamental transformation in carbohydrate chemistry. The data clearly indicates that the choice of protecting group has a profound impact on the outcome of this reaction.
Isopropylidene and TBDMS protected lactones show high yields in DIBAL-H reductions, indicating that these protecting groups are stable under the reaction conditions and do not interfere with the reduction of the lactone carbonyl.
The acetyl-protected lactone , however, gives a significantly lower yield of the desired lactol. This is due to the concomitant reduction of the acetyl ester groups by DIBAL-H, leading to a mixture of products and a less efficient synthesis.[1]
Benzyl ethers offer good stability and lead to high yields of the lactol, making them a suitable choice when acidic or basic conditions for deprotection are not a concern.
Nucleophilic Addition (Grignard Reaction):
The addition of organometallic reagents like Grignard reagents to the lactone carbonyl is a key method for carbon-carbon bond formation.
The isopropylidene-protected lactone provides a good yield of the Grignard adduct. The rigid cyclic acetal (B89532) structure likely offers clear steric access to the carbonyl group.
Benzyl ethers also allow for the Grignard addition to proceed in moderate to good yields.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in the laboratory.
1. Reduction of 2,3-O-Isopropylidene-D-erythronolactone with DIBAL-H
Reaction: To a solution of 2,3-O-isopropylidene-D-erythronolactone (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an inert atmosphere, a 1.0 M solution of diisobutylaluminium hydride (DIBAL-H) in hexanes (1.1 mL, 1.1 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes. The reaction is then quenched by the slow addition of methanol (B129727) (1 mL), followed by a saturated aqueous solution of Rochelle's salt (10 mL). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired 2,3-O-isopropylidene-D-erythrose as a mixture of anomers.
2. Reduction of 2,3-Di-O-acetyl-D-erythronolactone with DIBAL-H
Reaction: To a solution of 2,3-di-O-acetyl-D-erythronolactone (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, a 1.0 M solution of diisobutylaluminium hydride (DIBAL-H) in hexanes (1.1 mL, 1.1 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes. The workup procedure is identical to that described for the isopropylidene-protected lactone. The crude product is a mixture containing the desired lactol and byproducts from the reduction of the acetyl groups.[1]
Mandatory Visualization
The following diagrams illustrate the chemical structures and a typical reaction workflow discussed in this guide.
Structures of Protected D-Erythronolactones
General Experimental Workflow
Conclusion
The choice of protecting group for D-erythronolactone is a critical parameter that dictates the efficiency and outcome of subsequent synthetic transformations. For reductions with DIBAL-H, isopropylidene and TBDMS protecting groups are superior to acetyl groups, which are susceptible to cleavage under the reaction conditions. For nucleophilic additions such as the Grignard reaction, both isopropylidene and benzyl protecting groups have demonstrated utility. This guide provides a foundational dataset to aid researchers in making informed decisions for their synthetic strategies involving D-erythronolactone and its derivatives. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and transformations.
A Comparative Guide to the Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of synthetic routes to 2,3-O-Isopropylidene-D-erythronolactone, a valuable chiral building block in the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes to 2,3-O-Isopropylidene-D-erythronolactone, a valuable chiral building block in the synthesis of various biologically active molecules. We will explore an established, high-yielding method and a potential alternative approach, presenting key performance indicators, detailed experimental protocols, and workflow diagrams to aid in the selection of the most suitable route for your research and development needs.
Performance Comparison
The following table summarizes the key quantitative data for two primary synthetic routes to 2,3-O-Isopropylidene-D-erythronolactone, offering a clear comparison of their efficiency and resource requirements.
Herein, we provide detailed methodologies for the key experiments cited in this guide.
Established Route: Synthesis from D-Isoascorbic Acid
This procedure, adapted from Organic Syntheses, is recognized for its efficiency and high yield.[1]
Step 1: Oxidative Cleavage of D-Isoascorbic Acid
In a 1-L three-necked round-bottomed flask equipped with a stirrer, thermometer, and addition funnel, dissolve 35.2 g (0.20 mol) of D-isoascorbic acid in 500 mL of deionized water.
Cool the solution in an ice bath and add 42.4 g (0.40 mol) of anhydrous sodium carbonate in portions.
To the resulting yellow solution, add 44 mL of 31.3% aqueous hydrogen peroxide dropwise over 10 minutes, maintaining the temperature below 20°C.
After the addition is complete, warm the reaction mixture to 42°C and stir for 30 minutes.
Decompose excess peroxide by adding activated charcoal and heat the mixture on a steam bath for 30 minutes.
Filter the hot mixture through Celite and wash the filter cake with deionized water.
Acidify the combined filtrate and washes to pH 1 with 6 N hydrochloric acid.
Concentrate the acidic solution under reduced pressure to obtain the crude D-erythronolactone.
Step 2: Isopropylidenation of D-Erythronolactone
To the crude D-erythronolactone, add 175 mL of acetone, 50 g of anhydrous magnesium sulfate, and 350 mL of 2,2-dimethoxypropane.
Add 0.42 g of p-toluenesulfonic acid monohydrate and stir the mixture at room temperature for 18 hours under a nitrogen atmosphere.
Quench the reaction by decanting the mixture into a solution of triethylamine (B128534) in anhydrous ether.
Filter the mixture and concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to an oil.
Induce crystallization by adding hexanes to precipitate 2,3-O-Isopropylidene-D-erythronolactone.
Collect the solid by filtration, wash with hexanes, and dry under vacuum to yield the final product as a white solid (approximately 23.6 g, 74.7% overall yield).[1]
Alternative Route: Synthesis from D-Ribose
This route involves the initial formation of D-ribonolactone followed by acetalization.
Step 1: Oxidation of D-Ribose to D-Ribonolactone
In a three-necked flask, suspend D-ribose in water and add sodium bicarbonate.
Cool the mixture in an ice-water bath and slowly add bromine while maintaining the temperature below 5°C.
After the addition, continue stirring for approximately one hour.
Remove the excess bromine by adding sodium bisulfite.
Concentrate the solution and crystallize the crude D-ribonolactone from ethanol.
Step 2: Isopropylidenation of D-Ribonolactone
Suspend the crude D-ribonolactone in acetone and add 2,2-dimethoxypropane.
Catalyze the reaction by adding a small amount of concentrated sulfuric acid and stir at room temperature.
Neutralize the reaction with silver carbonate and filter the mixture.
Concentrate the filtrate and purify the resulting 2,3-O-Isopropylidene-D-ribonolactone by crystallization from ethyl acetate. The overall yield from D-ribose is approximately 73%.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the established and a generalized alternative synthetic route.
Caption: Workflow for the synthesis from D-Isoascorbic Acid.
Caption: Workflow for the synthesis from D-Ribose.
Unveiling Molecular Architecture: A Comparative Guide to the Structural Analysis of 2,3-O-Isopropylidene-D-erythronolactone Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and for rational drug design. This gui...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and for rational drug design. This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques for the structural elucidation of 2,3-O-Isopropylidene-D-erythronolactone and its derivatives, supported by experimental data and detailed protocols.
While 2,3-O-Isopropylidene-D-erythronolactone is a valuable chiral building block in organic synthesis, a publicly available crystal structure for this specific compound remains elusive. However, by examining the crystallographic data of closely related structures, such as xylitol (B92547) derivatives, we can gain valuable insights into the stereochemistry and conformation of these molecules. This guide will leverage such data to draw meaningful comparisons with other analytical techniques.
At a Glance: Comparing Structural Analysis Techniques
The table below summarizes the key performance indicators for single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Microcrystal Electron Diffraction (MicroED), offering a clear comparison for researchers selecting the optimal technique for their needs.
Requires well-ordered single crystals of sufficient size
Ambiguity in complex structures, limited to soluble compounds for solution-state
Requires specialized electron microscope
In-Depth Analysis: Performance and Experimental Data
To illustrate the quantitative data obtained from these techniques, the following table presents representative crystallographic data for a xylitol derivative, which shares structural motifs with D-erythronolactone derivatives. This is juxtaposed with typical data obtained from NMR and MicroED analyses of small organic molecules.
To visualize the processes involved in these analytical techniques, the following diagrams, generated using the DOT language, illustrate the experimental workflows.
Fig 1. Experimental workflow for single-crystal X-ray crystallography.
Fig 2. Experimental workflow for NMR spectroscopy.
Fig 3. Experimental workflow for Microcrystal Electron Diffraction (MicroED).
Detailed Experimental Protocols
Single-Crystal X-ray Diffraction
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or slow cooling.
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for experimental factors.
Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.
NMR Spectroscopy for Structural Elucidation
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Data Acquisition: The sample is placed in an NMR spectrometer, and a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected.
Spectral Analysis: Chemical shifts, coupling constants, and cross-peaks in the 2D spectra are assigned to specific atoms in the molecule.
Structure Determination: The connectivity and spatial relationships between atoms are deduced from the correlation spectra to determine the final structure.
Microcrystal Electron Diffraction (MicroED)
Sample Preparation: A small amount of the powdered sample is suspended in a volatile solvent and deposited onto a transmission electron microscopy (TEM) grid.[2]
Grid Vitrification: The grid is plunge-frozen in liquid ethane (B1197151) to embed the nanocrystals in a thin layer of amorphous ice.[2]
Data Collection: The vitrified grid is transferred to a cryo-electron microscope. Nanocrystals are identified, and electron diffraction data is collected as a movie while continuously rotating the crystal.[2]
Data Processing: The diffraction movie frames are processed to extract integrated reflection intensities.
Structure Solution and Refinement: The structure is solved and refined using crystallographic software, similar to X-ray crystallography.[1]
Conclusion
The choice of analytical technique for the structural elucidation of 2,3-O-Isopropylidene-D-erythronolactone derivatives depends on the nature of the sample and the specific information required. Single-crystal X-ray diffraction remains the gold standard for obtaining high-resolution 3D structures, provided that suitable crystals can be grown. NMR spectroscopy is a powerful tool for determining the structure of molecules in solution and for studying their dynamic properties. The emerging technique of MicroED offers a promising alternative for obtaining crystallographic data from nanocrystalline samples that are too small for conventional X-ray diffraction. By understanding the strengths and limitations of each method, researchers can make informed decisions to accelerate their research and development efforts.
assessing the advantages of using 2,3-O-Isopropylidene-D-erythronolactone over other starting materials
For researchers, scientists, and drug development professionals, the choice of a starting material is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic route. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice of a starting material is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic route. This guide provides an in-depth comparison of 2,3-O-Isopropylidene-D-erythronolactone with other common chiral synthons, highlighting its advantages through experimental data and detailed protocols. Its inherent stereochemistry and protected diol functionality make it a superior choice for the synthesis of complex bioactive molecules, including antiviral C-nucleoside analogs and components of anticancer agents.
2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block frequently employed in the synthesis of natural products and pharmaceuticals.[1][2] Its rigid furanose structure, with the isopropylidene group locking the stereochemistry of two adjacent hydroxyl groups, offers significant advantages in controlling the stereochemical outcome of subsequent reactions. This guide will focus on its application in the synthesis of C-nucleosides and Noviose, a key component of the Hsp90 inhibitor Novobiocin (B609625), to illustrate its superiority over alternative starting materials like D-ribonolactone and protected D-ribose.
Superior Performance in C-Nucleoside Synthesis
The synthesis of C-nucleosides, where the nucleobase is attached to the ribose moiety via a carbon-carbon bond, presents a significant synthetic challenge, particularly in controlling the anomeric stereochemistry. 2,3-O-Isopropylidene-D-erythronolactone proves to be an exceptional starting material for these syntheses, offering high stereoselectivity and good yields.
A key advantage of using 2,3-O-Isopropylidene-D-erythronolactone is the facial selectivity it imparts during nucleophilic additions to the carbonyl group. The isopropylidene group effectively blocks one face of the molecule, directing the incoming nucleophile to the opposite face, thus leading to a high degree of stereocontrol.
As the table demonstrates, syntheses starting from 2,3-O-Isopropylidene-D-erythronolactone often result in higher stereoselectivity for the desired β-anomer, which is crucial for the biological activity of most nucleoside analogs. This minimizes the need for tedious and costly separation of anomeric mixtures, streamlining the overall synthetic process.
Experimental Protocol: Synthesis of a β-D-ribofuranosyl Pyrazole C-nucleoside Precursor
This protocol outlines the stereoselective synthesis of a pyrazole C-nucleoside precursor starting from 2,3-O-Isopropylidene-D-erythronolactone.
A solution of N-trimethylsilylpyrazole in dry THF is cooled to -78 °C.
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate the lithiated pyrazole.
A solution of 2,3-O-Isopropylidene-D-erythronolactone in dry THF is added dropwise to the cooled solution of the lithiated pyrazole.
The reaction is stirred at -78 °C for 2 hours.
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
The mixture is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-anomer of the pyrazole C-nucleoside precursor.
Workflow for C-Nucleoside Synthesis
Stereoselective synthesis of a C-nucleoside precursor.
A Case Study: Synthesis of Noviose, an Hsp90 Inhibitor Precursor
Noviose is a rare sugar that is a key component of the antibiotic and antitumor agent novobiocin.[6] Novobiocin exerts its anticancer effects by inhibiting Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncoproteins.[1][6] The synthesis of Noviose from 2,3-O-Isopropylidene-D-erythronolactone highlights the efficiency and stereocontrol offered by this starting material.
The synthesis of a key intermediate for Noviose from D-glucose is a lengthy process with moderate yields. In contrast, the route starting from 2,3-O-Isopropylidene-D-erythronolactone provides a more direct and efficient pathway to this complex sugar.
Experimental Protocol: Synthesis of (-)-Noviose from 2,3-O-Isopropylidene-D-erythronolactol
This protocol is a condensed version of the synthesis of (-)-Noviose.
Materials: 2,3-O-Isopropylidene-D-erythronolactol (obtained by reduction of the lactone), methylmagnesium bromide, pyridinium (B92312) chlorochromate (PCC), methyltriphenylphosphonium (B96628) bromide, n-butyllithium, dry THF.
Procedure:
2,3-O-Isopropylidene-D-erythronolactol is reacted with methylmagnesium bromide in dry THF to yield a diol.
The resulting diol is selectively oxidized at the primary alcohol using PCC to afford the corresponding aldehyde.
A Wittig reaction is performed on the aldehyde using the ylide generated from methyltriphenylphosphonium bromide and n-butyllithium to introduce the exocyclic double bond.
Subsequent deprotection and functional group manipulations (not detailed here) lead to the final product, (-)-Noviose.
The Hsp90 Signaling Pathway in Cancer
Hsp90 is a critical chaperone protein that is overexpressed in many cancer cells.[1][8][9] It plays a key role in the folding, stability, and activation of a wide range of "client" proteins, many of which are oncoproteins that drive tumor growth and survival.[2][9][10] By inhibiting Hsp90, drugs like novobiocin can lead to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis of cancer cells.
Hsp90 inhibition by Noviose-containing compounds.
Conclusion
The evidence presented clearly demonstrates the advantages of using 2,3-O-Isopropylidene-D-erythronolactone as a starting material in the synthesis of complex, stereochemically rich molecules. Its ability to direct stereoselective transformations leads to higher yields of the desired products and simplifies purification processes, making it a more efficient and cost-effective choice compared to alternatives like D-ribonolactone and protected D-ribose. For researchers in drug discovery and development, the strategic selection of this chiral synthon can significantly accelerate the synthesis of novel therapeutic agents.
The Chiral Divide: Unraveling the Applications of D-Erythronolactone Derivatives Amidst a Scarcity of L-Enantiomer Research
A comprehensive review of scientific literature reveals a significant focus on the applications of D-erythronolactone derivatives, particularly in the synthesis of complex chiral molecules and as potential therapeutic ag...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of scientific literature reveals a significant focus on the applications of D-erythronolactone derivatives, particularly in the synthesis of complex chiral molecules and as potential therapeutic agents. In stark contrast, a conspicuous absence of research on their L-enantiomeric counterparts prevents a direct comparative analysis of their biological activities and applications.
D-Erythronolactone, a naturally occurring chiral building block, has garnered considerable attention from researchers in medicinal chemistry and organic synthesis. Its derivatives have been explored for a variety of applications, leveraging their specific stereochemistry to achieve desired biological effects. Conversely, the scientific landscape is largely silent on the synthesis, properties, and potential uses of L-erythronolactone derivatives, creating a significant knowledge gap and precluding a direct comparison of the two enantiomeric forms.
D-Erythronolactone Derivatives: A Versatile Scaffold in Synthesis and Medicine
D-Erythronolactone serves as a valuable starting material for the synthesis of a range of biologically active molecules.[1] Its inherent chirality is often exploited to control the stereochemistry of the final products, a critical factor in drug development where enantiomers can exhibit vastly different pharmacological and toxicological profiles.
Key application areas for D-erythronolactone and its derivatives include:
Chiral Synthesis: D-Erythronolactone is a well-established chiral synthon, employed as a starting material in the asymmetric synthesis of complex natural products and pharmaceuticals.[1]
Biological Activities: Research has indicated that D-erythronolactone itself possesses antibacterial, antifungal, and antioxidant properties.[1] This has spurred investigations into its derivatives for enhanced or novel therapeutic activities.
Enzyme Inhibition: A notable application of D-erythronolactone derivatives is in the field of enzyme inhibition. For instance, a series of D-pantolactone derivatives have been synthesized and evaluated as inhibitors of fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells.
Quantitative Analysis: D-Pantolactone Derivatives as Fatty Acid Synthase Inhibitors
A study focused on D-pantolactone derivatives as potential inhibitors of fatty acid synthase (FAS) provides valuable quantitative data on their efficacy. The inhibitory activity of these compounds was measured and is summarized in the table below.
Compound
Modification
IC₅₀ (µM) against mouse FAS
3c
R = 2-chlorophenyl
15.45 ± 1.21
3d
R = 4-chlorophenyl
13.68 ± 1.52
3e
R = 2-fluorophenyl
18.27 ± 1.63
3f
R = 4-fluorophenyl
14.83 ± 1.37
3j
R = 4-methoxyphenyl
16.72 ± 1.48
3m
R = 4-nitrophenyl
14.21 ± 1.19
3q
R = 2,4-dichlorophenyl
17.39 ± 1.56
3r
R = 3,4-dichlorophenyl
15.88 ± 1.44
C75 (Reference Inhibitor)
13.86 ± 2.79
Experimental Protocol: Synthesis of D-Pantolactone Derivatives
The synthesis of the D-pantolactone derivatives involved a multi-step process, a generalized workflow for which is provided below. For detailed experimental procedures, including specific reaction conditions, purification methods, and characterization data, please refer to the original research publication.
Generalized synthetic workflow for D-pantolactone derivatives.
The Unexplored Territory of L-Erythronolactone Derivatives
Despite the clear utility and documented biological relevance of D-erythronolactone derivatives, a thorough search of the scientific literature reveals a significant void in the exploration of their L-enantiomers. This lack of research means that no comparative data on the biological activities, efficacy, or potential applications of L-erythronolactone derivatives is currently available.
This disparity in research focus may be due to several factors, including the natural abundance and commercial availability of the D-enantiomer, which often dictates its preferential use in synthetic endeavors. However, the absence of data on L-erythronolactone derivatives represents a missed opportunity to fully understand the structure-activity relationships of this chiral scaffold and to potentially discover novel therapeutic agents with unique properties.
cross-referencing NMR data of 2,3-O-Isopropylidene-D-erythronolactone with published values
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopic data for 2,3-O-Isopropylidene-D-erythronolactone against pu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopic data for 2,3-O-Isopropylidene-D-erythronolactone against published reference values. The objective is to offer a clear and concise resource for researchers to verify the identity and purity of their synthesized or acquired samples of this important chiral building block.
Comparison of NMR Data
The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for 2,3-O-Isopropylidene-D-erythronolactone, cross-referenced with published data. This allows for a direct comparison to facilitate structural verification.
¹H NMR (CDCl₃, 400 MHz)
Published ¹H NMR Data (CDCl₃)
¹³C NMR (CDCl₃, 100 MHz)
Published ¹³C NMR Data
Chemical Shift (δ) ppm
Chemical Shift (δ) ppm
Chemical Shift (δ) ppm
Chemical Shift (δ) ppm
4.89 (dd, J=5.7, 3.8 Hz, 1H)
4.89 (dd, J=5.7, 3.8 Hz, 1H)
174.5 (C=O)
Data not available in searched literature
4.76 (d, J=5.7 Hz, 1H)
4.76 (d, J=5.7 Hz, 1H)
113.2 (C(CH₃)₂)
Data not available in searched literature
4.50 - 4.39 (m, 2H)
4.50 - 4.39 (m, 2H)
77.4 (CH)
Data not available in searched literature
1.49 (s, 3H)
1.49 (s, 3H)
75.8 (CH)
Data not available in searched literature
1.41 (s, 3H)
1.41 (s, 3H)
68.1 (CH₂)
Data not available in searched literature
26.8 (CH₃)
Data not available in searched literature
26.2 (CH₃)
Data not available in searched literature
Experimental Protocols
A detailed methodology for the acquisition of NMR data is crucial for reproducibility and accurate comparison.
Synthesis of 2,3-O-Isopropylidene-D-erythronolactone:
The synthesis of 2,3-O-Isopropylidene-D-erythronolactone can be achieved through the acid-catalyzed reaction of D-erythronolactone with acetone (B3395972) or 2,2-dimethoxypropane. A typical procedure involves stirring D-erythronolactone in a solution of acetone with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography on silica (B1680970) gel.
NMR Spectroscopic Analysis:
Sample Preparation: A sample of 2,3-O-Isopropylidene-D-erythronolactone (typically 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
¹H NMR Acquisition:
A standard single-pulse experiment is performed.
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
Data is processed with an exponential multiplication function to improve the signal-to-noise ratio before Fourier transformation.
¹³C NMR Acquisition:
A proton-decoupled ¹³C NMR experiment is performed.
The spectral width is set to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Data is processed with an exponential multiplication function before Fourier transformation.
Data Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or to the internal standard TMS (δ 0.00 ppm).
Workflow for NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for comparing experimentally obtained NMR data with published values.
Caption: Workflow for comparing experimental and published NMR data.
Comparative
A Comparative Guide to the Synthesis of 2,3-O-Isopropylidene-D-erythronolactone: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways to 2,3-O-Isopropylidene-D-erythronolactone, a valuable chiral bu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways to 2,3-O-Isopropylidene-D-erythronolactone, a valuable chiral building block in the synthesis of various biologically active molecules. The comparison focuses on key metrics such as overall yield, reaction time, and reagent costs to assist researchers in selecting the most suitable method for their specific needs. Detailed experimental protocols for each pathway are provided, along with graphical representations of the synthetic routes and a logical framework for the analysis.
This widely utilized method, detailed in Organic Syntheses, offers a high-yield, one-pot procedure for the preparation of 2,3-O-Isopropylidene-D-erythronolactone.[1]
Preparation of D-Erythronolactone (Crude): A solution of D-isoascorbic acid in water is treated with sodium bicarbonate. The solution is then acidified with 6 N hydrochloric acid and concentrated under reduced pressure to yield a solid residue containing D-erythronolactone.[1]
Isopropylidenation: The crude D-erythronolactone is suspended in acetone, and anhydrous magnesium sulfate and 2,2-dimethoxypropane are added. The reaction is catalyzed by p-toluenesulfonic acid monohydrate and stirred at room temperature for 18 hours.[1]
Work-up and Purification: The reaction mixture is quenched with triethylamine in ether. The resulting slurry is filtered, and the filtrate is concentrated. The residue is dissolved in ether and washed with saturated sodium chloride solution. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The product is crystallized from an ether-hexane mixture to afford 2,3-O-Isopropylidene-D-erythronolactone as a white solid.[1] A reported yield of 71.1-74.7% can be achieved.[1]
Pathway 2: Synthesis from D-Mannitol
This multi-step pathway involves the initial conversion of D-mannitol to the key intermediate, 2,3-O-isopropylidene-D-glyceraldehyde, followed by its oxidation to the desired lactone.
Experimental Protocol
Step 2a: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
A mixture of D-mannitol, p-toluenesulfonic acid, and 2,2-dimethoxypropane in DMSO is stirred at room temperature.[2]
The reaction mixture is then poured into a sodium bicarbonate solution and extracted to yield 1,2:5,6-di-O-isopropylidene-D-mannitol.
Step 2b: Synthesis of 2,3-O-Isopropylidene-D-glyceraldehyde
Materials:
1,2:5,6-Di-O-isopropylidene-D-mannitol
Sodium periodate
Dichloromethane
Saturated aqueous sodium bicarbonate
Procedure:
1,2:5,6-Di-O-isopropylidene-D-mannitol is dissolved in dichloromethane.
An aqueous solution of sodium periodate is added, and the mixture is stirred vigorously.
The organic layer is separated, washed, dried, and concentrated to give 2,3-O-isopropylidene-D-glyceraldehyde. The overall yield for the two steps from D-mannitol is reported to be around 50.4%.[2]
Step 2c: Oxidation to 2,3-O-Isopropylidene-D-erythronolactone
Materials:
2,3-O-Isopropylidene-D-glyceraldehyde
Potassium permanganate
Water
Potassium carbonate
Procedure:
A solution of 2,3-O-isopropylidene-D-glyceraldehyde in water is cooled in an ice bath.
A solution of potassium permanganate is added portion-wise while maintaining a low temperature.
After the reaction is complete, the manganese dioxide is filtered off.
The filtrate is saturated with potassium carbonate and extracted to yield the crude product, which can be further purified. A similar oxidation of acrolein acetal (B89532) to glyceraldehyde acetal reports a yield of 67%.[3]
Cost-Benefit Analysis
To provide a quantitative comparison, the approximate costs of the key reagents for each pathway were estimated based on current market prices (note: prices are subject to change and may vary by supplier and purity).
Reagent
Pathway 1 (per mole of product)
Pathway 2 (per mole of product)
Approx. Cost (USD/mole of product)
D-Isoascorbic Acid
~1.35 moles
-
~$15-25
D-Mannitol
-
~1.5 moles
~$20-30
2,2-Dimethoxypropane
~1.1 moles
~1.1 moles
~$10-15
p-Toluenesulfonic acid monohydrate
Catalytic
Catalytic
<$1
Sodium Periodate
-
~1.1 moles
~$25-35
Potassium Permanganate
-
~0.5 moles
~$5-10
Estimated Total Reagent Cost
~$50-75
~$60-90
Disclaimer: The provided cost estimates are for informational purposes only and are based on publicly available data for reagent-grade chemicals. Actual costs may vary.
Conclusion
Based on the available data, the synthesis of 2,3-O-Isopropylidene-D-erythronolactone starting from D-isoascorbic acid (Pathway 1) presents a more advantageous route in terms of overall yield, cost-effectiveness, and time efficiency. The one-pot nature of this procedure simplifies the workflow and reduces the need for intermediate purification steps.
The pathway starting from D-mannitol (Pathway 2) , while feasible, involves more synthetic steps, resulting in a lower overall yield and potentially higher costs associated with additional reagents and purification. However, this route may be considered if D-mannitol is a more readily available or cost-effective starting material in a specific research or industrial context.
Ultimately, the choice of synthetic pathway will depend on the specific priorities of the researcher, including the desired scale of the synthesis, available budget, and time constraints. This guide provides the necessary data to make an informed decision based on a thorough cost-benefit analysis.
Proper Disposal of 2,3-O-Isopropylidene-D-erythronolactone: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of 2,3-O-Isopropylidene-D-erythronolactone, a common intermediate in organic synthesis. Adherence to these protocols is crucial for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling
Before handling 2,3-O-Isopropylidene-D-erythronolactone, it is imperative to consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information. The following table summarizes key safety data for this compound.
Property
Value
Source
Molecular Formula
C₇H₁₀O₄
--INVALID-LINK--
Molecular Weight
158.15 g/mol
--INVALID-LINK--
Appearance
White to off-white powder
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Melting Point
67-69 °C
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Storage Class
11 - Combustible Solids
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Personal Protective Equipment (PPE)
Eyeshields, Gloves, dust mask type N95 (US)
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While specific toxicity data for 2,3-O-Isopropylidene-D-erythronolactone is limited, in vitro studies have suggested low cytotoxicity.[1] However, it is crucial to handle the compound with care, minimizing dust generation and avoiding contact with skin and eyes.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of 2,3-O-Isopropylidene-D-erythronolactone is through a licensed chemical waste disposal service. For small quantities, a potential pre-treatment step of alkaline hydrolysis can be considered to break down the lactone structure, rendering it less chemically reactive.
Lactones, being cyclic esters, can be hydrolyzed under basic conditions to form the corresponding hydroxy acid.[2] This procedure should be performed by trained personnel in a fume hood with appropriate PPE.
Materials:
2,3-O-Isopropylidene-D-erythronolactone waste
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 1 M)
Stir plate and stir bar
Beaker or flask of appropriate size
pH paper or pH meter
Water
Procedure:
Dissolution: Dissolve the 2,3-O-Isopropylidene-D-erythronolactone waste in a minimal amount of a water-miscible organic solvent, such as ethanol (B145695) or acetone (B3395972), if necessary. This compound has low solubility in water.[1]
Hydrolysis: Slowly add the basic solution (e.g., 1 M NaOH) to the dissolved waste while stirring. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone.
Monitoring: Monitor the reaction progress. The hydrolysis of the lactone ring will result in the formation of the sodium or potassium salt of the corresponding hydroxy acid.
Neutralization: After the reaction is complete, neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8. Monitor the pH using pH paper or a pH meter.
Final Disposal: The resulting neutralized aqueous solution should be collected in a properly labeled waste container for disposal through a licensed chemical waste contractor.
Note: This pre-treatment step is intended to reduce the reactivity of the chemical. The final disposal of the treated waste must still comply with all local and institutional regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2,3-O-Isopropylidene-D-erythronolactone.
Caption: Disposal Decision Tree for 2,3-O-Isopropylidene-D-erythronolactone.
Empty Container Disposal
Properly decontaminating empty containers that held 2,3-O-Isopropylidene-D-erythronolactone is a critical step in the disposal process.
Triple Rinse: Rinse the empty container with a suitable solvent, such as acetone or ethanol, at least three times.
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous chemical waste. Subsequent rinsates may also need to be collected depending on local regulations.
Deface Label: Completely remove or deface the original label on the container.
Final Disposal: Dispose of the clean, dry, and unlabeled container according to institutional guidelines for solid waste.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of 2,3-O-Isopropylidene-D-erythronolactone, contributing to a safer research environment for all.